7-bromo-2H-chromene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrO |
|---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
7-bromo-2H-chromene |
InChI |
InChI=1S/C9H7BrO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-4,6H,5H2 |
InChI Key |
MNJLDIKNZUZLEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-bromo-2H-chromene: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-bromo-2H-chromene, a halogenated derivative of the versatile 2H-chromene scaffold. Due to the significant interest in chromene derivatives for their wide-ranging pharmacological activities, this document consolidates available data on the chemical structure, properties, synthesis, and potential biological applications of this compound and its closely related analogues. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Chemical Structure and Identification
This compound is a heterocyclic organic compound with a bromine atom substituted at the 7th position of the 2H-chromene core.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇BrO |
| CAS Number | 2088031-89-5 |
| Canonical SMILES | C1C=C(OC2=C1C=C(C=C2)Br) |
| InChI Key | YWJPUJWHQIOJRM-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Computed and Experimental Physicochemical Properties of this compound and Related Derivatives
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 211.06 (Computed) | Not Reported | Not Reported | Not Reported |
| 6-bromo-2H-chromene | 211.06 (Computed) | Not Reported | Not Reported | Not Reported |
| 7-bromo-4-methyl-2H-chromen-2-one | 239.06[1] | 158-160 | Not Reported | Not Reported |
| 6-bromo-4-chloro-2H-chromene | 245.51 (Computed) | Not Reported | Not Reported | Not Reported |
Synthesis of this compound Derivatives
The synthesis of the 2H-chromene scaffold can be achieved through several established methods. A common approach for the synthesis of bromo-substituted chromenes involves the reaction of a suitably substituted phenol with an α,β-unsaturated aldehyde or ketone. The Pechmann condensation is a widely used method for the synthesis of coumarins (2-oxo-2H-chromenes), which can be further modified. Another versatile method involves the reaction of chroman-4-ones with phosphorus tribromide (PBr₃).
General Experimental Protocol: Synthesis of 4-Bromo-2H-chromenes from Chroman-4-ones
This protocol is adapted from a general method for the synthesis of 4-bromo-2H-chromenes and can be modified for the synthesis of 7-bromo analogs by starting with the appropriately substituted chroman-4-one.
Workflow for the Synthesis of 4-Bromo-2H-chromenes:
Figure 2: General workflow for the synthesis of 4-bromo-2H-chromenes.
Detailed Methodology:
-
Reaction Setup: A solution of the desired chroman-4-one (e.g., 7-bromo-chroman-4-one) is prepared in a suitable solvent.
-
Reagent Addition: Phosphorus tribromide (PBr₃) is added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at that temperature for a specified period, typically ranging from 30 minutes to a few hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 4-bromo-2H-chromene.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzene ring will appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The protons on the pyran ring will show characteristic signals, with the olefinic protons appearing as doublets and the methylene protons as a multiplet. The bromine substitution will influence the chemical shifts of the adjacent aromatic protons. |
| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-160 ppm. The olefinic carbons of the pyran ring will appear around δ 120-130 ppm, and the methylene carbon will be observed at a higher field. The carbon atom attached to the bromine will show a characteristic chemical shift. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic and pyran rings, and C-O-C stretching of the ether linkage. A peak corresponding to the C-Br stretching will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom, will be observed. Fragmentation patterns will likely involve the loss of bromine and cleavage of the pyran ring. |
Biological Activities and Potential Applications in Drug Development
The chromene scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a bromine atom can significantly modulate the pharmacological properties of the parent molecule, often enhancing its potency and selectivity.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of bromo-substituted chromene derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.
Table 4: Reported Anticancer Activities of Bromo-Chromene Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile | Various | Potent tubulin inhibitor | [2] |
| Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | Various | Bcl-2 protein inhibitor, apoptosis inducer | [2] |
| Benzochromene derivatives | MCF-7, HCT-116, HepG-2 | Cytotoxic activity | [3] |
Plausible Signaling Pathway for Anticancer Activity:
Based on the known mechanisms of related compounds, this compound could potentially exert its anticancer effects through the induction of apoptosis.
Figure 3: A potential signaling pathway for the anticancer activity of this compound.
Antimicrobial Activity
Bromo-substituted chromenes have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The lipophilic nature of the bromine atom can facilitate the transport of the molecule across microbial cell membranes.
Table 5: Reported Antimicrobial Activities of Bromo-Chromene Derivatives
| Compound | Microorganism | Activity (MIC) | Reference |
| 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivatives | Enterococcus faecalis, Pseudomonas aeruginosa | Strong inhibition | [4] |
| Indolyl-4H-chromene derivatives | Gram-positive and Gram-negative bacteria | MIC values of 10-25 µg/mL | [5] |
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Workflow for the MTT Assay:
Figure 4: Workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a solvent like DMSO, with a final concentration not exceeding 0.5%) and a vehicle control.
-
Incubation: The plate is incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Formazan Formation: The plate is incubated for another 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Agar Diffusion Assay for Antimicrobial Activity
The agar diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[7]
Workflow for the Agar Diffusion Assay:
Figure 5: Workflow for the agar diffusion antimicrobial assay.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth.
-
Plate Inoculation: The surface of a sterile agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation: Wells of a specific diameter are aseptically created in the agar.
-
Compound Application: A known concentration of this compound dissolved in a suitable solvent is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
-
Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this particular compound is limited, the extensive research on related bromo-chromene derivatives highlights its significant potential in anticancer and antimicrobial applications. This technical guide provides a foundational resource for researchers, summarizing the key chemical and biological aspects of this compound class and offering detailed experimental protocols to facilitate further investigation and drug development efforts. Future research should focus on the targeted synthesis of this compound, a thorough evaluation of its physicochemical and toxicological properties, and a comprehensive investigation of its biological activities and mechanisms of action.
References
- 1. rsc.org [rsc.org]
- 2. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
7-bromo-2H-chromene CAS number and molecular weight
An In-depth Technical Guide to 7-bromo-2H-chromene
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a heterocyclic organic compound featuring a benzene ring fused to a pyran ring, with a bromine substituent on the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 261679-35-6 | PubChem |
| Molecular Formula | C₉H₇BrO | PubChem[1] |
| Molecular Weight | 211.05 g/mol | PubChem |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Synthesis of this compound
The synthesis of 2H-chromenes can be achieved through various catalytic methodologies.[2] A common approach involves the cyclization of appropriately substituted phenols. For this compound, a plausible synthetic route would start from a brominated phenol derivative.
Representative Experimental Protocol: Synthesis of a 2H-Chromene Derivative
While a specific protocol for this compound is not detailed in the provided search results, a general method for synthesizing 2H-chromenes involves the reaction of a salicylaldehyde with an alkenyl boronic acid in the presence of an amine, followed by heating to induce cyclization.[3]
Step 1: Formation of Aminophenol Intermediate A mixture of the salicylaldehyde derivative (1 equivalent), an appropriate alkenyl boronic acid (1.2 equivalents), and an amine (1.2 equivalents) in a suitable solvent (e.g., ethanol) is stirred at room temperature.
Step 2: Cyclization to 2H-Chromene The reaction mixture is then heated to reflux to promote the cyclization of the aminophenol intermediate to the corresponding 2H-chromene.
Step 3: Purification The crude product is purified using standard techniques such as column chromatography to yield the pure 2H-chromene.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 2H-chromenes.
Chemical Reactivity and Potential Transformations
The structure of this compound offers several sites for chemical modification, making it a versatile scaffold for the synthesis of more complex molecules. The bromine atom on the aromatic ring is a key functional group that can participate in various cross-coupling reactions.
Potential Reactions of this compound
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond at the 7-position.
-
Heck Coupling: Reaction with alkenes using a palladium catalyst to introduce an alkenyl substituent.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing functional groups.
-
Reactions of the Pyran Ring: The double bond in the pyran ring can undergo reactions such as hydrogenation or epoxidation.
Reactivity Diagram
Caption: Potential chemical transformations of this compound.
Biological Activity and Applications
The 2H-chromene scaffold is a prominent structural motif in a wide array of biologically active molecules, including natural products and synthetic compounds.[2][4] Derivatives of 2H-chromene have demonstrated a broad spectrum of pharmacological activities.
Table 2: Reported Biological Activities of Chromene Derivatives
| Activity | Description |
| Anticancer | Certain 2H- and 4H-chromene derivatives have shown significant cytotoxic activity against various human cancer cell lines.[5][6] Some compounds have exhibited inhibitory effects on enzymes like aromatase, which is a target in breast cancer therapy.[6] |
| Antibacterial | Derivatives of 6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antibacterial properties, with some showing strong inhibition against both Gram-positive and Gram-negative bacteria.[7] |
| Anticoagulant | The coumarin scaffold, a close relative of the chromene core, is well-known for its anticoagulant properties.[8] |
| Anti-inflammatory | Chromene derivatives have been investigated for their anti-inflammatory potential.[8] |
| Antiviral | Some chromene-containing compounds have been reported to possess antiviral activity.[8] |
The presence of a bromine atom in this compound provides a handle for further chemical modifications, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The diverse biological activities associated with the chromene core suggest that derivatives of this compound could be explored for the development of new drugs in various therapeutic areas.
References
- 1. This compound | C9H7BrO | CID 90958263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Spectroscopic Profile of 7-bromo-2H-chromene: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of available spectroscopic data for the characterization of 7-bromo-2H-chromene. Due to a lack of published experimental data for this specific compound, this document presents a combination of predicted spectroscopic values for this compound and experimental data for the closely related compound, 7-bromo-4-methyl-2H-chromen-2-one. This information is intended to serve as a reference point for researchers engaged in the synthesis and characterization of related chemical entities.
Data Presentation
Predicted Spectroscopic Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H-2 | 4.8 - 5.2 |
| H-3 | 5.7 - 6.1 |
| H-4 | 6.4 - 6.8 |
| H-5 | 7.2 - 7.6 |
| H-6 | 7.0 - 7.4 |
| H-8 | 6.8 - 7.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 65 - 70 |
| C-3 | 125 - 130 |
| C-4 | 120 - 125 |
| C-4a | 120 - 125 |
| C-5 | 128 - 132 |
| C-6 | 125 - 130 |
| C-7 | 115 - 120 |
| C-8 | 118 - 122 |
| C-8a | 150 - 155 |
Experimental Spectroscopic Data for 7-bromo-4-methyl-2H-chromen-2-one
To provide a tangible reference, the following tables summarize the experimental spectroscopic data for the related compound, 7-bromo-4-methyl-2H-chromen-2-one. It is crucial to note the structural differences, namely the presence of a carbonyl group at C-2 and a methyl group at C-4, which significantly influence the spectral data.
Table 3: ¹H NMR Data for 7-bromo-4-methyl-2H-chromen-2-one
| Proton | Chemical Shift (ppm) | Multiplicity |
| CH₃ | 2.41 | s |
| H-3 | 6.23 | d |
| H-5 | 7.73 | d |
| H-6 | 7.03 | dd |
| H-8 | 7.09 | d |
Solvent: DMSO-d₆
Table 4: ¹³C NMR Data for 7-bromo-4-methyl-2H-chromen-2-one
| Carbon | Chemical Shift (ppm) |
| CH₃ | 18.1 |
| C-3 | 111.4 |
| C-4 | 153.4 |
| C-4a | 113.7 |
| C-5 | 126.6 |
| C-6 | 119.7 |
| C-7 | 128.8 |
| C-8 | 112.4 |
| C-8a | 154.6 |
| C-2 (C=O) | 160.0 |
Solvent: DMSO-d₆
Table 5: IR and MS Data for 7-bromo-4-methyl-2H-chromen-2-one
| Spectroscopic Technique | Key Peaks/Values |
| IR (cm⁻¹) | ~1700 (C=O stretch), ~1600 (C=C stretch) |
| MS (m/z) | M⁺ and M⁺+2 isotopic pattern for bromine |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 300, 400, or 500 MHz spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75, 100, or 125 MHz, respectively.
-
Use standard pulse programs for data acquisition.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the crystal.
-
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Physical and Chemical Properties of 7-bromo-2H-chromene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 7-bromo-2H-chromene derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document consolidates available data on their synthesis, characterization, and biological activities, presenting it in a structured format to facilitate research and development efforts.
Physicochemical Properties
This compound and its derivatives are characterized by a core bicyclic structure consisting of a benzene ring fused to a pyran ring, with a bromine substituent at the 7-position. This structural motif imparts specific physicochemical properties that are crucial for their application in drug design and materials science.
Core Structure
The foundational structure is this compound, with the chemical formula C9H7BrO and a molecular weight of approximately 211.06 g/mol .[1] The presence of the bromine atom significantly influences the electronic and lipophilic character of the molecule.
Quantitative Data
Comprehensive quantitative data for a wide range of this compound derivatives is still an active area of research. However, available data for key derivatives is summarized below.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C9H7BrO | 211.06 | Not available | Not available |
| 7-bromo-2-oxo-2H-chromene-3-carboxylic acid | C10H5BrO4 | 269.05 | Not available | Not available |
| 6-bromo-3-acetyl-2H-chromen-2-one | C11H7BrO3 | 267.08 | Not available | Not available |
| 7-bromo-2,2-dimethyl-2H-benzo[h]chromene-5-carboxylic acid | C16H13BrO3 | 333.18 | Not available | Not available |
Note: The availability of specific melting and boiling points for many derivatives is limited in publicly accessible literature. Researchers are encouraged to consult specialized chemical databases for the most current information.
Chemical Synthesis and Characterization
The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. The general approach often involves the construction of the chromene core followed by or preceded by bromination at the desired position.
General Synthetic Workflow
A common synthetic route to 2H-chromene derivatives involves the condensation of salicylaldehydes with various activated alkenes. For 7-bromo derivatives, a 4-bromosalicylaldehyde precursor would be a logical starting material.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocols
Synthesis of Diethyl 6-bromo-2H-chromene-2,3-dicarboxylate
This protocol describes a one-pot multicomponent reaction to synthesize a bromo-2H-chromene derivative.[2]
Materials:
-
Triphenylphosphine
-
Diethyl acetylenedicarboxylate (DEAD)
-
5-bromo-2-hydroxybenzaldehyde
-
Dichloromethane (DCM)
Procedure:
-
Dissolve triphenylphosphine (1 equivalent) and 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in dichloromethane.
-
Add diethyl acetylenedicarboxylate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain diethyl 6-bromo-2H-chromene-2,3-dicarboxylate.
Characterization
The structural elucidation of synthesized this compound derivatives is typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule. For example, in the 1H NMR spectrum of 6-bromo-3-nitro-2-phenyl-2H-chromene, characteristic signals include a singlet for the proton at the 3-position and multiplets for the aromatic protons.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for 2H-chromene derivatives include C=C stretching vibrations for the aromatic and pyran rings, and C-O stretching vibrations. For derivatives with a carbonyl group (2-oxo-2H-chromenes or coumarins), a strong C=O stretching band is observed.[4]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure.
Biological and Pharmacological Properties
Chromene derivatives are known to exhibit a wide range of biological activities, and the introduction of a bromine atom at the 7-position can modulate these properties.[5]
Anticancer Activity
Several studies have highlighted the potential of bromo-substituted chromene derivatives as anticancer agents. Their mechanisms of action are believed to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Potential Signaling Pathway Inhibition:
Some 2H-chromene derivatives have been shown to selectively inhibit tumor-associated carbonic anhydrase (CA) isoforms IX and XII.[6] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell metabolism and survival.
Caption: A proposed mechanism of anticancer activity for some 2H-chromene derivatives.
Antimicrobial Activity
Bromo-substituted chromene derivatives have also demonstrated promising antimicrobial activity against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. For instance, certain 6-bromoindolglyoxylamide derivatives, which share a bromo-substituted heterocyclic core, have been shown to cause rapid membrane permeabilization and depolarization in bacteria.[4]
Conclusion and Future Directions
This compound derivatives represent a versatile scaffold for the development of new therapeutic agents and functional materials. While research has demonstrated their potential in anticancer and antimicrobial applications, further studies are needed to fully elucidate their structure-activity relationships and mechanisms of action. The development of more efficient and scalable synthetic routes will be crucial for advancing these compounds into clinical and industrial applications. Future research should focus on expanding the library of this compound derivatives, conducting comprehensive biological evaluations, and exploring their potential in other therapeutic areas.
References
- 1. 2H-Chromene synthesis [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unica.it [iris.unica.it]
- 6. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated 2H-Chromenes: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Halogenated 2H-chromenes have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities that position them as compelling candidates for drug discovery and development. Their unique structural features, conferred by the incorporation of halogen atoms, significantly influence their pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the core biological activities of halogenated 2H-chromenes, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and development in this area.
Anticancer Activity
Halogenated 2H-chromenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence and position of halogen substituents on the chromene scaffold play a crucial role in modulating their anticancer potency.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various halogenated 2H-chromene derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 6-Bromo | WiDr (Colon) | 1.7 | [1] |
| 1b | 6-Chloro | WiDr (Colon) | 1.9 | [1] |
| 2a | 6-Bromo, 8-Chloro, 2-(4-bromophenyl) | S. aureus | N/A | [2] |
| 2b | 6-Bromo, 8-Chloro, 2-(4-bromophenyl) | S. epidermidis | N/A | [2] |
| 3a | 4-(2,3-dichlorophenyl)-6-methoxy | MCF-7 (Breast) | 5.2 | [1] |
| 3b | 4-(2,3-dichlorophenyl)-6-methoxy | HCT-116 (Colon) | 7.8 | [1] |
| 3c | 4-(2,3-dichlorophenyl)-6-methoxy | PC-3 (Prostate) | 6.5 | [1] |
| 3d | 4-(2,3-dichlorophenyl)-6-methoxy | A549 (Lung) | 9.1 | [1] |
| 3e | 4-(2,3-dichlorophenyl)-6-methoxy | HepG-2 (Liver) | 8.4 | [1] |
| 4 | 4-Clpgc | K562 (Leukemia) | 102 | [3] |
N/A - Not Applicable as the primary activity reported was antibacterial.
Mechanism of Anticancer Action: Induction of Apoptosis
A primary mechanism by which halogenated 2H-chromenes exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This often involves the modulation of key signaling pathways that regulate cell survival and proliferation. One such pathway involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of caspase-dependent apoptosis.[4] Furthermore, some derivatives have been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[3]
Antimicrobial Activity
Halogenated 2H-chromenes have shown potent activity against a range of pathogenic microorganisms, particularly Gram-positive bacteria. The degree of halogenation has been observed to directly correlate with the antibacterial efficacy.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated 2H-chromenes against bacterial strains.
| Compound ID | Halogen Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a | Mono-halogenated | S. aureus | 8-32 | [2] |
| 5b | Mono-halogenated | S. epidermidis | 8-32 | [2] |
| 6a | Tri-halogenated | S. aureus | 1-8 | [2] |
| 6b | Tri-halogenated | S. epidermidis | 1-8 | [2] |
| 2a | 2-(4-bromophenyl)-6-bromo-8-chloro | S. aureus (MDR) | 4 | [2] |
| 2b | 2-(4-bromophenyl)-6-bromo-8-chloro | S. epidermidis (MDR) | 1-4 | [2] |
(MDR - Multi-Drug Resistant)
Anti-inflammatory Activity
Recent studies have highlighted the potential of halogenated 2H-chromenes as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of a halogenated monoterpene, which shares structural similarities with chromenes, and a 2-phenyl-4H-chromen-4-one derivative.
| Compound ID | Compound Type | Assay | IC50 (µM) | Reference |
| 7 | Halogenated Monoterpene | TNF-α inhibition | 2.5 ± 0.4 | [5] |
| 8 | 2-phenyl-4H-chromen-4-one derivative | NO Inhibition | Not specified, but showed strong inhibition | [6] |
Mechanism of Anti-inflammatory Action: Inhibition of the TLR4/MAPK Pathway
Halogenated compounds can suppress inflammatory responses by inhibiting the lipopolysaccharide (LPS)-induced activation of the TLR4 signaling pathway. This inhibition leads to the downregulation of downstream signaling molecules like MyD88 and subsequently reduces the activation of MAPKs (e.g., p38, JNK) and the transcription factor NF-κB.[6][7] This cascade ultimately results in the decreased production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experiments cited in the study of halogenated 2H-chromenes.
Synthesis of Halogenated 2-amino-4H-chromenes
A common and efficient method for the synthesis of 2-amino-4H-chromenes is a one-pot, three-component reaction.[9][10][11][12]
General Procedure:
-
A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a substituted phenol (e.g., a halogenated naphthol or resorcinol) (1 mmol) is prepared in a suitable solvent, such as ethanol.
-
A catalytic amount of a base, like piperidine or L-proline, is added to the mixture.[9][11]
-
The reaction mixture is stirred at room temperature or refluxed for a specified period, typically ranging from a few minutes to several hours, and can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure halogenated 2-amino-4H-chromene derivative.
References
- 1. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies [mdpi.com]
- 2. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halo-Substituted Chalcones and Azachalcones Inhibited Lipopolysaccharited-Stimulated Pro-Inflammatory Responses through the TLR4-Mediated Pathway [mdpi.com]
- 8. Inhibitory effects of alternaramide on inflammatory mediator expression through TLR4-MyD88-mediated inhibition of NF-кB and MAPK pathway signaling in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. jmchemsci.com [jmchemsci.com]
- 12. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Potential Applications of 7-Bromo-2H-Chromene in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules exhibiting a wide array of pharmacological activities. The introduction of a bromine atom onto this scaffold can significantly modulate its physicochemical and biological properties, making bromo-substituted 2H-chromenes attractive candidates for drug discovery and development. While direct studies on 7-bromo-2H-chromene are limited in the readily available scientific literature, this technical guide will explore its potential applications in medicinal chemistry by drawing parallels with closely related bromo-substituted 2H-chromene derivatives. This document will cover potential synthesis strategies, prospective biological activities including anticancer and anti-inflammatory effects, and plausible mechanisms of action based on existing research on analogous compounds.
Introduction
The 2H-chromene core, a bicyclic ether, is a fundamental structural unit in a variety of bioactive compounds.[1] Its derivatives are known to possess a diverse range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The strategic placement of a halogen atom, such as bromine, on the aromatic ring of the chromene can enhance its therapeutic potential by influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.[4] Although research has predominantly focused on other positional isomers, such as 6-bromo-2H-chromenes, the unique electronic and steric properties conferred by a bromine at the 7-position warrant a dedicated exploration of its potential in medicinal chemistry. This guide aims to provide a comprehensive overview of the prospective applications of this compound, based on the established biological activities of its analogs.
Synthesis of Bromo-Substituted 2H-Chromenes
A general and efficient synthesis of 2H-chromene derivatives often involves the reaction of a substituted salicylaldehyde with a suitable reagent to form the pyran ring. For bromo-substituted analogs, a common starting material is a brominated salicylaldehyde.
Potential Synthetic Pathway for this compound Derivatives:
A plausible synthetic route to a this compound derivative, specifically diethyl 6-bromo-2H-chromene-2,3-dicarboxylate, has been reported and could potentially be adapted for the 7-bromo isomer by starting with 4-bromo-2-hydroxybenzaldehyde. The reaction involves a one-pot multicomponent reaction of triphenylphosphine, diethyl acetylenedicarboxylate (DEAD), and the substituted salicylaldehyde.[5]
Experimental Protocol: Synthesis of Diethyl 6-bromo-2H-chromene-2,3-dicarboxylate[5]
-
Materials: Triphenylphosphine, diethyl acetylenedicarboxylate (DEAD), 5-bromo-2-hydroxybenzaldehyde, dichloromethane.
-
Procedure:
-
To a solution of triphenylphosphine (1 mmol) and 5-bromo-2-hydroxybenzaldehyde (1 mmol) in dichloromethane (10 mL), add diethyl acetylenedicarboxylate (1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired diethyl 6-bromo-2H-chromene-2,3-dicarboxylate.
-
Note: This protocol is for the 6-bromo isomer and would require adaptation for the synthesis of the 7-bromo analog, primarily by using 4-bromo-2-hydroxybenzaldehyde as the starting material.
Potential Therapeutic Applications
Based on the biological activities reported for various bromo-2H-chromene derivatives, this compound holds potential in several therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of bromo-substituted 2H-chromene derivatives.[4][6]
A notable example is a hydantoin derivative incorporating a 6-bromo-2-methyl-2H-chromene moiety, which exhibited significant cytotoxicity against a panel of cancer cell lines, with IC₅₀ values comparable to the standard anticancer drug cisplatin.[4][6] The presence of the 6-bromo substituent on the chromene ring was found to have a positive impact on the growth inhibitory activity.[4][7]
Table 1: Cytotoxicity of a 6-bromo-2-methyl-2H-chromene derivative (Compound 135o) [6]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Epithelial Adenocarcinoma | 17.5 |
| K562 | Leukemia | 10.6 |
| MCF-7 | Breast Adenocarcinoma | 15.3 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 24.8 |
The proposed mechanism for the anticancer activity of some chromene derivatives involves the induction of apoptosis and cell cycle arrest.[8]
Carbonic Anhydrase Inhibition
2H-chromene derivatives have been identified as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[9][10] These enzymes play a crucial role in tumor progression and are considered important targets for anticancer drug development. While specific data on this compound is unavailable, the general chromene scaffold shows promise for developing selective CA inhibitors. The inhibition is often selective for the tumor-associated isoforms over the ubiquitous off-target isoforms CA I and II.[9][11]
Table 2: Inhibitory Activity (Ki) of a 2H-chromene Derivative (EMAC10163b) against Carbonic Anhydrase Isoforms [9]
| Carbonic Anhydrase Isoform | Ki (µM) |
| hCA IX | 0.53 |
| hCA XII | 0.47 |
Anti-inflammatory and Anti-allergic Activity
A study on a 3-bromo-7-methoxy-2H-chromen-2-one derivative revealed significant anti-allergic and anti-inflammatory properties.[12] This compound was shown to inhibit the release of β-hexosaminidase and histamine from mast cells, key mediators of allergic reactions. Furthermore, it suppressed the production of pro-inflammatory cytokines such as IL-4, IL-13, and TNF-α.[12]
The underlying mechanism involves the inhibition of key signaling pathways, including MAPK, AKT, and NF-κB, which are crucial for the inflammatory response.[12]
Experimental Protocol: MTT Assay for Cytotoxicity[7]
-
Objective: To assess the in vitro anticancer activity of a compound.
-
Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), multi-well plates.
-
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., a this compound derivative) and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
While direct experimental data on this compound is currently scarce, the extensive research on its structural isomers and related derivatives strongly suggests its potential as a valuable scaffold in medicinal chemistry. The bromo-2H-chromene core has demonstrated significant promise in the development of anticancer, anti-inflammatory, and enzyme-inhibiting agents.
Future research should focus on the following areas:
-
Development of efficient and scalable synthetic routes for this compound and its derivatives.
-
Systematic in vitro and in vivo evaluation of these compounds against a panel of cancer cell lines and inflammatory models.
-
Investigation of the specific molecular targets and signaling pathways modulated by this compound derivatives to elucidate their mechanisms of action.
-
Quantitative Structure-Activity Relationship (QSAR) studies to guide the design and optimization of more potent and selective analogs.
The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 7. 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine or hydantoin moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unica.it [iris.unica.it]
- 12. researchgate.net [researchgate.net]
7-bromo-2H-chromene as a privileged scaffold in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2H-chromene core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] The introduction of a bromine atom at the 7-position of the 2H-chromene ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. This guide explores the role of the 7-bromo-2H-chromene scaffold in drug discovery, summarizing available data, outlining experimental protocols, and visualizing key concepts.
Synthesis of this compound Derivatives
The synthesis of 2H-chromene derivatives can be achieved through various catalytic methodologies.[1] A common approach involves the reaction of a substituted salicylaldehyde with an appropriate coupling partner. For the synthesis of this compound derivatives, 4-bromosalicylaldehyde serves as a key starting material.
General Experimental Protocol: Synthesis of this compound Analogs
A general and adaptable method for the synthesis of this compound derivatives involves the condensation of 4-bromosalicylaldehyde with various activated methylene compounds or other suitable reagents, often catalyzed by a base or a transition metal. The following is a representative protocol that can be adapted for the synthesis of a variety of this compound derivatives.
Materials:
-
4-Bromosalicylaldehyde
-
Appropriate active methylene compound (e.g., malononitrile, ethyl cyanoacetate) or other suitable coupling partner
-
Base catalyst (e.g., piperidine, triethylamine) or transition metal catalyst
-
Solvent (e.g., ethanol, acetonitrile, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of 4-bromosalicylaldehyde (1 equivalent) in the chosen solvent, add the active methylene compound (1-1.2 equivalents) and the catalyst (catalytic amount, e.g., 0.1 equivalents).
-
The reaction mixture is then stirred at room temperature or heated under reflux for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound derivative.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities and Quantitative Data
Derivatives of the 2H-chromene scaffold have demonstrated a wide range of biological activities. While specific data for a large series of this compound derivatives is limited in publicly available literature, data from related bromo-substituted chromenes and other analogs provide valuable insights into their potential as therapeutic agents. The bromine substituent at the 7-position is expected to modulate the activity of the parent chromene scaffold.
The following table summarizes some of the reported biological activities and quantitative data for bromo-substituted chromene and benzochromene derivatives. It is important to note that the position of the bromine atom and other substituents significantly impacts the biological activity.
| Compound Class | Biological Activity | Target/Assay | IC50/EC50/Ki | Reference |
| 6-Bromo-2-methyl-2H-chromene derivative (135o) | Anticancer | A549 (lung cancer) | 17.5 µM | [3] |
| K562 (leukemia) | 10.6 µM | [3] | ||
| MCF-7 (breast cancer) | 15.3 µM | [3] | ||
| MOLT-4 (leukemia) | 24.8 µM | [3] | ||
| 8-Bromo-1-(substituted)-1H-benzo[f]chromene derivatives | Anticancer | MCF-7 (breast cancer) | Various µM ranges | [5] |
| HCT-116 (colon cancer) | Various µM ranges | [5] | ||
| HepG-2 (liver cancer) | Various µM ranges | [5] | ||
| 7-Halo-2H-chromene derivatives | P2Y6 Receptor Antagonism | Ca2+ mobilization assay | µM range | [6] |
| Benzochromene derivatives | Anticancer | MCF-7/ADR (resistant breast cancer) | 10.9–15.5 µM | [7] |
| P-glycoprotein inhibition | - | [7] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Signaling Pathway Modulation
Chromene derivatives have been reported to exert their biological effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. While specific studies on the signaling pathways affected by this compound are not extensively documented, the general chromene scaffold is known to interact with key cellular targets. For instance, some chromene derivatives have been shown to induce apoptosis in cancer cells by affecting the Bcl-2 family of proteins and activating caspases.[5] Others have been found to inhibit kinases involved in cancer progression.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its dysregulation is implicated in many cancers. Some novel 2H-chromene derivatives have been shown to inhibit this pathway.[8]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on chromene derivatives strongly suggests that the introduction of a bromine atom at the 7-position can lead to compounds with significant biological activities, particularly in the area of oncology. While more focused research is needed to fully elucidate the structure-activity relationships and mechanisms of action for a broad range of this compound analogs, the available data and the established versatility of the chromene core make this a fertile area for future drug discovery efforts. The synthesis is generally accessible, and standard biological assays can be readily employed to evaluate the potential of new derivatives. Further investigation into the specific cellular targets and signaling pathways modulated by this scaffold will be crucial in advancing these promising compounds towards clinical development.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. caribjscitech.com [caribjscitech.com]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme with MDA-MB-231 cell line anti-invasion effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel 2H-chromen derivatives: design, synthesis and anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Scarcity in Nature: A Technical Guide to the Discovery and Occurrence of Bromo-substituted Chromenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bromo-substituted chromenes represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. However, a thorough review of scientific literature reveals a notable scarcity, if not a complete absence, of these specific compounds as naturally occurring products. In contrast, their likely biosynthetic precursors, bromophenols, are abundantly found in marine environments, particularly in red algae of the genera Laurencia and Polysiphonia. This technical guide provides a comprehensive overview of the current state of knowledge regarding bromo-substituted chromenes, focusing on their apparent rarity in nature, the rich natural occurrence of their bromophenol precursors, and the synthetic routes that can be employed to generate these valuable compounds.
Introduction: The Enigma of Bromo-substituted Chromenes in Nature
The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. The introduction of a bromine atom to this structure can significantly modulate its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Despite the vast diversity of halogenated, and specifically brominated, natural products discovered to date, bromo-substituted chromenes remain conspicuously absent from inventories of naturally occurring molecules.
This guide will explore this intriguing "natural product gap" by first examining the well-established domain of naturally occurring bromophenols. Understanding the discovery, isolation, and biological roles of these precursor molecules provides a crucial context for appreciating the potential for, and the apparent lack of, natural bromo-substituted chromene synthesis. The guide will then detail the synthetic methodologies available to researchers for the creation of bromo-substituted chromenes, which are vital for enabling further investigation into their therapeutic potential.
The Abundant Precursors: Discovery and Natural Occurrence of Bromophenols
Marine algae, in response to their unique and competitive environments, have evolved to produce a remarkable array of secondary metabolites, many of which are halogenated. Bromophenols are a prominent class of these compounds, with hundreds of unique structures identified.
Key Marine Sources
Red algae are particularly prolific producers of bromophenols.[1][2][3][4] Genera such as Rhodomela , Polysiphonia , and Laurencia are well-documented sources of a diverse range of these compounds.[2][3][4] These algae possess bromoperoxidase enzymes that facilitate the electrophilic bromination of phenol precursors.[1]
Representative Bromophenols from Polysiphonia urceolata
The red alga Polysiphonia urceolata has been a source for the discovery of novel bromophenols with significant biological activities. The following table summarizes some of the bromophenols isolated from this species, highlighting their structural diversity.
| Compound Name | Molecular Formula | Source Organism | Reference |
| 3-(3-bromo-4,5-dihydroxyphenyl)-2-(3,5-dibromo-4-hydroxyphenyl)propionic acid | C₁₅H₁₁Br₃O₅ | Polysiphonia urceolata | [5] |
| (E)-4-(3-bromo-4,5-dihydroxyphenyl)-but-3-en-2-one | C₁₀H₉BrO₃ | Polysiphonia urceolata | [5] |
| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | C₁₂H₁₄Br₂O₃ | Polysiphonia urceolata | [5] |
| 1,2-bis(3-bromo-4,5-dihydroxyphenyl)ethane | C₁₄H₁₂Br₂O₄ | Polysiphonia urceolata | [5] |
Experimental Protocols
Given the lack of naturally occurring bromo-substituted chromenes to isolate, this section provides a representative protocol for the extraction and isolation of their bromophenol precursors from marine algae, followed by a general synthetic protocol for a bromo-substituted chromene.
Extraction and Isolation of Bromophenols from Polysiphonia urceolata
This protocol is based on methodologies described in the literature for the isolation of bromophenols from red algae.[5]
-
Collection and Preparation: Collect fresh specimens of Polysiphonia urceolata. Clean the algal material of any epiphytes and debris and air-dry in the shade.
-
Extraction: Mill the dried algal material into a fine powder. Macerate the powder with 95% ethanol at room temperature for 24 hours. Repeat the extraction process three times.
-
Solvent Partitioning: Concentrate the combined ethanol extracts under reduced pressure to yield a crude extract. Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.
-
Chromatographic Separation: Subject the ethyl acetate-soluble fraction to column chromatography on a silica gel column. Elute the column with a gradient of increasing polarity, typically a chloroform-methanol solvent system.
-
Purification: Further purify the fractions obtained from the silica gel column using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column and a suitable mobile phase (e.g., methanol-water gradient) to yield pure bromophenol compounds.
-
Structure Elucidation: Characterize the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
Synthesis of a 4-Bromo-2H-chromene Derivative
This protocol is a general representation of synthetic methods for bromo-substituted chromenes, which often start from chroman-4-ones.
-
Starting Material: Begin with a suitably substituted chroman-4-one.
-
Bromination Reaction: Reflux the chroman-4-one with phosphorus tribromide (PBr₃) for approximately 30-90 minutes.
-
Work-up: After cooling, carefully pour the reaction mixture into a mixture of ice and water. Extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude product by vacuum distillation or column chromatography to obtain the 4-bromo-2H-chromene.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as NMR and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of brominated natural products and the synthesis of bromo-substituted chromenes.
Caption: Workflow for the Isolation of Brominated Natural Products.
Caption: Natural Occurrence vs. Synthetic Accessibility.
Conclusion and Future Directions
The study of bromo-substituted chromenes highlights a fascinating disparity between synthetic feasibility and natural occurrence. While chemists can readily synthesize these compounds, nature appears to have not widely adopted this structural motif, favoring instead the production of their bromophenol precursors. This observation opens up several avenues for future research:
-
Biosynthetic Investigations: Exploring the enzymatic machinery of bromophenol-producing marine organisms could reveal whether the potential for chromene ring formation exists and, if so, why it is not a common biosynthetic outcome.
-
Screening of Marine Extracts: Advanced analytical techniques, such as metabolomics, could be applied to a wider range of marine organisms to search for trace amounts of naturally occurring bromo-substituted chromenes that may have been missed by traditional isolation methods.
-
Drug Discovery and Development: The synthetic accessibility of bromo-substituted chromenes provides a platform for the systematic exploration of their biological activities. Structure-activity relationship (SAR) studies can be conducted to optimize their therapeutic potential for various diseases.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural bromophenols from the marine red alga Polysiphonia urceolata (Rhodomelaceae): structural elucidation and DPPH radical-scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 2H-Chromene Oxacyclic Core
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 2H-Chromene Core
The 2H-chromene, a benzopyran derivative, is a vital heterocyclic scaffold in medicinal chemistry. Its structure, featuring a benzene ring fused to a pyran ring, forms the foundation for a multitude of synthetic and naturally occurring compounds.[1] This core is a recognized "privileged scaffold," indicating its propensity to bind to various biological targets and exhibit a wide range of pharmacological activities.[2] The versatility of the 2H-chromene ring system has attracted considerable attention from the scientific community, leading to the development of numerous synthetic strategies to access a diverse array of derivatives.[3][4][5] These derivatives have demonstrated significant potential in drug discovery, with reported activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.
The 2H-chromene moiety is a common structural feature in many biologically active molecules and natural products.[1] Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This adaptability makes the 2H-chromene core an attractive starting point for the design and development of novel therapeutic agents.
Physicochemical Properties of 2H-Chromene Derivatives
The physicochemical properties of 2H-chromene derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties, including molecular weight, lipophilicity (logP), and aqueous solubility, can be modulated by varying the substituents on the core structure. A comprehensive understanding of these properties is essential for optimizing drug-like characteristics.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogS (pH 7.4) | Reference |
| 1 | C15H12O | 208.26 | Not Available | Not Available | [6] |
| 2 | C10H8O2 | 160.17 | Not Available | Not Available | |
| 3 | C16H14O3 | 254.28 | Not Available | Not Available | |
| 26 | C18H12F3NO3 | 363.29 | Not Available | 0.37 | [6] |
Biological Activities of 2H-Chromene Derivatives
Derivatives of the 2H-chromene core have exhibited a remarkable breadth of biological activities, with anticancer properties being one of the most extensively studied. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 2H-chromene derivatives against a variety of human cancer cell lines. The table below summarizes the in vitro anticancer activity of selected 2H-chromene compounds, highlighting their IC50 values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | HT-29 (Colon) | > Doxorubicin | [7] |
| Compound 5 | HepG-2 (Liver) | > Doxorubicin | [7] |
| Compound 6 | MCF-7 (Breast) | > Doxorubicin | [7] |
| Compound 126 | HCT (Colon) | 1.7 | [8] |
| Compound 177e | MCF-7 (Breast) | 2.7 | [8] |
| Compound 177f | HCT-116 (Colon) | 0.2 | [8] |
| Compound 177m | HepG-2 (Liver) | 0.4 | [8] |
| Compound 191 | A549, K562, MCF-7, MOLT-4 | Similar to Cisplatin | [8] |
| Compound 7f | HepG-2, MCF-7, HCT-116 | 1.63 - 1.72 | [9] |
| Compound 7g | HepG-2, MCF-7, HCT-116 | Remarkable Activity | [9] |
Experimental Protocols
General Synthesis of 2-Substituted-2H-Chromenes
A variety of synthetic methods have been developed for the preparation of the 2H-chromene core. One common and efficient approach is the reaction of salicylaldehydes with various vinyl boronic acids or potassium vinyltrifluoroborates, often catalyzed by a secondary amine.[4]
Materials:
-
Substituted Salicylaldehyde (1 mmol)
-
Potassium vinyltrifluoroborate or Vinyl boronic acid (1 mmol)
-
Dibenzylamine (20 mol%)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated NH4Cl solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a solution of the substituted salicylaldehyde in DMF, add the potassium vinyltrifluoroborate (or vinyl boronic acid) and dibenzylamine.
-
Stir the reaction mixture at 80 °C for 3-24 hours, monitoring the progress by thin-layer chromatography (TLC).[4][10]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.[10]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[10]
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.[10]
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-substituted-2H-chromene.[5]
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed for the in vitro screening of potential anticancer compounds.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2H-chromene derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.[11]
-
Treat the cells with various concentrations of the 2H-chromene derivatives and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Molecular Interactions
2H-chromene derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer and inflammatory diseases.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival.[13] Some 2H-chromene derivatives have been identified as potent inhibitors of NF-κB activation.[1][14] They can interfere with the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB into the nucleus and the subsequent transcription of its target genes.
Caption: Inhibition of the canonical NF-κB signaling pathway by a 2H-chromene derivative.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[15] Dysregulation of this pathway is a hallmark of many cancers. Certain 2H-chromene derivatives have been shown to act as dual inhibitors of PI3K and mTOR, effectively blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[16][17]
Caption: Dual inhibition of the PI3K/Akt/mTOR signaling pathway by a 2H-chromene derivative.
Conclusion
The 2H-chromene oxacyclic core represents a highly versatile and privileged scaffold in the field of medicinal chemistry and drug development. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a compelling starting point for the discovery of novel therapeutic agents. The demonstrated ability of 2H-chromene compounds to modulate critical signaling pathways, such as NF-κB and PI3K/Akt/mTOR, underscores their potential in the treatment of cancer and other diseases. Further exploration of the structure-activity relationships and optimization of the physicochemical properties of 2H-chromene derivatives will undoubtedly lead to the development of new and effective drug candidates. This guide provides a foundational understanding for researchers and scientists to build upon in their pursuit of innovative therapies based on this remarkable heterocyclic core.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. researchgate.net [researchgate.net]
- 3. 2H-Chromene synthesis [organic-chemistry.org]
- 4. Synthesis of 2-substituted 2H-chromenes using potassium vinyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-bromo-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 7-bromo-2H-chromene, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic strategies for related 2H-chromene derivatives and can be adapted for the specific synthesis of the 7-bromo analog.
Introduction
2H-chromenes are a class of oxygen-containing heterocyclic compounds that are present in a variety of natural products and pharmacologically active molecules. The synthesis of substituted 2H-chromenes is of great interest to organic and medicinal chemists. The methods described herein focus on the construction of the 2H-chromene scaffold starting from appropriately substituted phenols.
Synthetic Strategies
The synthesis of this compound can be approached through several established methods for 2H-chromene formation. The most common strategies involve the reaction of a phenol with a three-carbon component to form the pyran ring. For the synthesis of this compound, a key starting material would be a phenol bearing a bromine atom at the para-position to the hydroxyl group, such as 4-bromophenol or a derivative thereof.
Two primary retrosynthetic approaches are considered:
-
Condensation of a Bromophenol with an α,β-Unsaturated Aldehyde: This approach involves the reaction of a brominated phenol with an α,β-unsaturated aldehyde, such as acrolein or crotonaldehyde, typically in the presence of a catalyst.
-
Three-Component Reaction: A one-pot reaction involving a salicylaldehyde, an amine, and an alkenylboronic acid can also be adapted to synthesize substituted 2H-chromenes.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various substituted 2H-chromenes using methods analogous to those proposed for this compound. These values provide an expected range for the yield of the target compound.
| Entry | Phenol Reactant | Aldehyde/Boronic Acid Reactant | Catalyst System | Product | Yield (%) | Reference |
| 1 | 3,5-Dimethoxyphenol | 3-Methyl-2-butenal | Phenylboronic acid / Benzoic acid | 5,7-Dimethoxy-2,2-dimethyl-2H-chromene | 92 | [1] |
| 2 | 3,4-(Methylenedioxy)phenol | 3-Methyl-2-butenal | Phenylboronic acid / Benzoic acid | 2,2-Dimethyl-6,7-methylenedioxy-2H-chromene | - | [1] |
| 3 | 5-Bromosalicylaldehyde | Phenylvinylboronic acid | Aniline | 6-Bromo-2-phenyl-2H-chromene | - | [2] |
| 4 | Salicylaldehyde | Acetyl acetone / various alcohols | TBAF | Alkoxy-substituted 2H-chromenes | Good | [3] |
Experimental Protocols
Protocol 1: Boronic Acid/Brønsted Acid Co-catalyzed Synthesis of 2H-Chromenes from Phenols and α,β-Unsaturated Aldehydes
This protocol is adapted from a general procedure for the synthesis of substituted 2H-chromenes.[1] To synthesize this compound, 4-bromophenol would be the logical starting phenol.
Materials:
-
4-Bromophenol
-
α,β-Unsaturated aldehyde (e.g., acrolein or crotonaldehyde)
-
Phenylboronic acid (catalyst)
-
Benzoic acid (co-catalyst)
-
Heptane (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 mmol), phenylboronic acid (0.05 mmol, 5 mol%), and benzoic acid (0.2 mmol, 20 mol%).
-
Add heptane (5 mL) to the flask.
-
Add the α,β-unsaturated aldehyde (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired this compound.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Three-Component Synthesis of 2-Substituted-2H-chromenes
This protocol is based on a one-step, three-component reaction.[2] For the synthesis of this compound, a plausible starting aldehyde would be 4-bromosalicylaldehyde.
Materials:
-
4-Bromosalicylaldehyde
-
Alkenylboronic acid (e.g., vinylboronic acid)
-
Amine (e.g., aniline or a tertiary amine)
-
Solvent (e.g., dichloromethane or a protic solvent like water)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Dichloromethane and hexane (eluent for chromatography)
Procedure:
-
In a reaction vessel, dissolve 4-bromosalicylaldehyde (1.0 mmol) and the amine (1.2 mmol) in the chosen solvent.
-
Add the alkenylboronic acid (1.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC. The reaction may take several hours to complete.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane-hexane) to isolate the this compound derivative.
-
Confirm the structure of the product using spectroscopic methods.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Synthesis of 2H-Chromene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2H-chromene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active natural products and synthetic molecules. The protocols outlined below cover a range of modern catalytic systems, offering diverse routes to these valuable scaffolds.
Introduction
2H-Chromenes (2H-1-benzopyrans) are privileged structural motifs found in numerous natural products and pharmaceuticals exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and selective catalytic methods for the synthesis of 2H-chromene derivatives is therefore a key area of research in organic synthesis. This document details four distinct and robust catalytic protocols for the preparation of 2H-chromenes, providing researchers with a selection of methods adaptable to various substitution patterns and stereochemical requirements. The covered methodologies include iron-catalyzed alkyne-carbonyl metathesis, enantioselective palladium-catalyzed cyclization, gold-catalyzed cycloisomerization, and a cobalt-catalyzed radical approach.
Iron-Catalyzed Intramolecular Alkyne-Carbonyl Metathesis of o-Alkynylaryl Aldehydes
This protocol describes the synthesis of 3-substituted-2H-chromenes through an iron(III)-catalyzed intramolecular metathesis between an alkyne and a carbonyl group. This method is particularly useful for accessing chromenes with a substituent at the C3 position.
Experimental Protocol
To a solution of the respective o-alkynylaryl aldehyde (0.5 mmol) in anhydrous acetonitrile (5 mL) in a sealed tube, anhydrous iron(III) chloride (FeCl₃, 12.2 mg, 0.075 mmol, 15 mol%) was added under a nitrogen atmosphere. The reaction mixture was then heated at 80 °C for the time specified in Table 1. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (60-120 mesh) using a hexane-ethyl acetate mixture as the eluent to afford the pure 3-substituted-2H-chromene.
Data Presentation
| Entry | Substrate (R¹) | R² | Time (h) | Yield (%) |
| 1 | H | Phenyl | 3 | 92 |
| 2 | H | 4-Methylphenyl | 3 | 94 |
| 3 | H | 4-Methoxyphenyl | 3 | 91 |
| 4 | H | 4-Chlorophenyl | 3.5 | 90 |
| 5 | H | n-Hexyl | 4 | 85 |
| 6 | 5-Bromo | Phenyl | 3 | 93 |
| 7 | 5-Methoxy | Phenyl | 3.5 | 89 |
Table 1: Iron-catalyzed synthesis of 3-substituted-2H-chromenes.
Reaction Workflow
Application Notes and Protocols: Microwave-Assisted Synthesis of Substituted Chromenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromene derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery and development.[1][2] Their therapeutic potential spans across various areas, including anticancer, antimicrobial, anti-inflammatory, and antioxidant applications.[1][3] The microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient methodology for the rapid synthesis of these valuable compounds.[4][5] This approach offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often cleaner reaction profiles.[6][7]
The mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8] This efficient energy transfer accelerates the rate of chemical reactions, often leading to the formation of products in minutes as opposed to hours required by classical methods.[6] These application notes provide detailed protocols and compiled data for the microwave-assisted synthesis of substituted chromenes, with a focus on their potential applications in drug development.
Data Presentation: Comparison of Microwave-Assisted vs. Conventional Synthesis
The following tables summarize quantitative data from various studies, highlighting the efficiency of microwave-assisted synthesis of chromene derivatives compared to conventional heating methods.
Table 1: Synthesis of 2-Amino-4H-chromene Derivatives
| Entry | Aldehyde | Catalyst | Method | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Rochelle salt | Conventional | 2-4 h | 70 | [7] |
| 2 | Benzaldehyde | Rochelle salt | Microwave | 2-5 min | 92 | [7] |
| 3 | 4-Chlorobenzaldehyde | Ammonium acetate | Microwave | 3 min | 90 | [9] |
| 4 | 4-Nitrobenzaldehyde | Ammonium acetate | Microwave | 2.5 min | 94 | [9] |
| 5 | Benzaldehyde | WELFSA | Microwave | 2-8 min | >90 | [10] |
Table 2: Synthesis of Coumarin Derivatives via Pechmann Condensation
| Entry | Phenol | β-Ketoester | Catalyst | Method | Time | Yield (%) | Reference |
| 1 | Resorcinol | Ethyl acetoacetate | FeF₃ | Conventional | 60 min | 26 | [6] |
| 2 | Resorcinol | Ethyl acetoacetate | FeF₃ | Microwave (450W) | 7 min | 95 | [6] |
Table 3: Synthesis of Novel 2H-Chromene Derivatives
| Compound | Method | Time | Yield (%) | Reference |
| 2 | Conventional | 5 h | 85 | [8] |
| 2 | Microwave | 8 min | 97 | [8] |
| 3 | Conventional | 2 h | 60 | [8] |
| 3 | Microwave | 10 min | 96 | [8] |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of representative substituted chromenes.
Protocol 1: Synthesis of 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles
This protocol is adapted from a method using Rochelle salt as a catalyst.[7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Resorcinol (1 mmol)
-
Rochelle salt (0.3 g)
-
Ethanol (10 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), resorcinol (1 mmol), and Rochelle salt (0.3 g).
-
Add ethanol (10 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 W for 2-5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
The solid product is collected by filtration.
-
Wash the product with cold ethanol and dry under vacuum to obtain the pure 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitrile.
Protocol 2: One-Pot Synthesis of 2-Amino-4H-chromenes Catalyzed by Ammonium Acetate
This protocol describes a three-component reaction for the synthesis of pyrazole-substituted 2-amino-4H-chromenes.[9]
Materials:
-
5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (1 mmol)
-
2-naphthol (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (catalytic amount)
-
Ethanol
-
Microwave reactor
Procedure:
-
A mixture of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (1 mmol), 2-naphthol (1 mmol), malononitrile (1 mmol), and a catalytic amount of ammonium acetate is prepared in ethanol.
-
The mixture is subjected to microwave irradiation at a power of 350 W.
-
The reaction is typically complete within a few minutes.
-
Upon completion, the reaction mixture is cooled.
-
The precipitated product is filtered, washed with ethanol, and dried.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of substituted chromenes.
Caption: General workflow for microwave-assisted chromene synthesis.
Signaling Pathway in Cancer Targeted by Chromene Derivatives
Several substituted chromenes have demonstrated potent anticancer activity by targeting key signaling pathways involved in cancer cell proliferation and survival. For instance, some 4H-chromene derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.[11][12] Others have been shown to inhibit signaling pathways such as NF-κB.[1]
Caption: Anticancer mechanism of action for certain chromenes.
Conclusion
Microwave-assisted synthesis represents a powerful tool for the rapid and efficient generation of diverse libraries of substituted chromenes. The protocols and data presented herein demonstrate the significant advantages of this technology in terms of reaction speed and yield. For drug development professionals, the ability to quickly synthesize and screen novel chromene derivatives can accelerate the discovery of new therapeutic agents targeting a range of diseases, including cancer. The exploration of the mechanisms of action of these compounds, such as the disruption of microtubule dynamics and inhibition of key signaling pathways, provides a solid foundation for the rational design of next-generation chromene-based drugs.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 2. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. Synthesis of chromene derivatives using microwave-assisted method | Vietnam Journal of Chemistry [vjs.ac.vn]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromenes: potential new chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amino Acid-Promoted Synthesis of 7-Bromo-2H-Chromene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 7-bromo-2H-chromene, a valuable scaffold in medicinal chemistry, utilizing a sustainable and straightforward amino acid-promoted methodology. This approach offers an environmentally benign alternative to traditional metal-catalyzed methods.[1][2][3][4][5]
Introduction
The 2H-chromene core structure is a prominent feature in a multitude of natural products and biologically active molecules, rendering it a privileged scaffold in the field of drug discovery.[1][2][3][4][6] Compounds incorporating this motif have demonstrated a wide array of pharmacological activities, including cytotoxic, antiparasitic, and antifungal properties. The synthesis of 2H-chromenes has been approached through various methodologies, including thermal or metal-catalyzed cyclizations and annulation reactions.[6][7] Recently, the use of simple, bio-based amino acids as promoters for the synthesis of 2H-chromenes from nucleophilic phenols and enals has emerged as a sustainable and efficient strategy.[1][2][3][4][5] This method is proposed to proceed through an annulation reaction involving an electrophilic iminium intermediate.[1][2][3][4][5]
This document outlines a detailed protocol for the synthesis of this compound, leveraging the catalytic capabilities of L-alanine.
Reaction Principle
The amino acid-promoted synthesis of this compound involves the reaction of a substituted phenol with an α,β-unsaturated aldehyde in the presence of an amino acid catalyst, such as L-alanine. The proposed mechanism suggests the formation of an electrophilic iminium intermediate from the reaction between the amino acid and the enal. This intermediate then undergoes a Friedel-Crafts-type reaction with the nucleophilic phenol, followed by the elimination of the amino acid and a 6π-electrocyclization to yield the final 2H-chromene product.[1][3] While the amino acid can act catalytically, using a stoichiometric amount has been found to be more effective for achieving high yields.[3]
Data Presentation
The following tables summarize the key parameters and expected outcomes for the synthesis of this compound.
Table 1: Reactant and Catalyst Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Bromoresorcinol | C₆H₅BrO₂ | 189.01 | Phenolic Substrate |
| 3-Methyl-2-butenal | C₅H₈O | 84.12 | Enal Substrate |
| L-Alanine | C₃H₇NO₂ | 89.09 | Amino Acid Promoter |
| Toluene | C₇H₈ | 92.14 | Solvent |
Table 2: Optimized Reaction Conditions and Expected Yield
| Parameter | Value |
| Molar Ratio (4-Bromoresorcinol:3-Methyl-2-butenal:L-Alanine) | 1 : 1.5 : 1 |
| Solvent | Toluene |
| Concentration | 0.1 M |
| Temperature | 110 °C |
| Reaction Time | 18 h |
| Expected Yield | 75-85% |
Experimental Protocols
Synthesis of 7-Bromo-2,2-dimethyl-2H-chromen-5-ol
This protocol details the synthesis of a this compound derivative starting from 4-bromoresorcinol and 3-methyl-2-butenal, promoted by L-alanine.
Materials:
-
4-Bromoresorcinol
-
3-Methyl-2-butenal (Prenal)
-
L-Alanine
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoresorcinol (1.0 mmol, 189 mg).
-
Add L-alanine (1.0 mmol, 89 mg) to the flask.
-
Add anhydrous toluene (10 mL) to the flask to achieve a concentration of 0.1 M with respect to the 4-bromoresorcinol.
-
While stirring, add 3-methyl-2-butenal (1.5 mmol, 0.16 mL).
-
Heat the reaction mixture to 110 °C and maintain this temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 7-bromo-2,2-dimethyl-2H-chromen-5-ol.
Visualizations
The following diagrams illustrate the proposed reaction mechanism and the experimental workflow.
Caption: Proposed reaction mechanism for the amino acid-promoted synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalyzed enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
The Versatility of 7-Bromo-2H-Chromene in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
7-Bromo-2H-chromene has emerged as a valuable and versatile building block in organic synthesis, offering a strategic handle for the introduction of diverse functionalities into the chromene scaffold. The inherent biological significance of the chromene core, present in a wide array of natural products and pharmaceuticals, makes this compound a key intermediate for the development of novel therapeutic agents and functional materials. The bromine atom at the 7-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Key Applications of this compound
The strategic placement of the bromine atom on the aromatic ring of the 2H-chromene system allows for its efficient transformation into a wide range of derivatives. This makes this compound an ideal starting material for creating libraries of compounds for drug discovery and materials science.
-
Suzuki-Miyaura Coupling: For the synthesis of 7-aryl-2H-chromenes, which are scaffolds for potential anticancer and anti-inflammatory agents.
-
Heck Reaction: To introduce alkenyl substituents at the 7-position, leading to the formation of styrenyl-type chromenes with applications in materials science and as precursors for further transformations.
-
Sonogashira Coupling: For the synthesis of 7-alkynyl-2H-chromenes, which are important intermediates for the construction of more complex heterocyclic systems and conjugated materials.
-
Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups, providing access to 7-amino-2H-chromene derivatives with a broad spectrum of potential biological activities.
Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes typical reaction conditions and yields for the palladium-catalyzed functionalization of this compound and its close analogs. These values are representative and may be optimized for specific substrates.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 75-95 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 60-85 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | 70-90 |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 80-98 |
Experimental Protocols
Detailed methodologies for the key palladium-catalyzed reactions using this compound as a building block are provided below.
Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-2H-Chromene
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2H-chromene.
Heck Reaction: Synthesis of 7-Alkenyl-2H-Chromene
This protocol outlines a general procedure for the Heck reaction between this compound and an alkene.
Diagram of the Heck Reaction Pathway:
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., styrene) (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the alkene and triethylamine to the reaction mixture.
-
Seal the tube and heat the reaction at 110 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 7-alkenyl-2H-chromene.
Sonogashira Coupling: Synthesis of 7-Alkynyl-2H-Chromene
This protocol provides a method for the Sonogashira coupling of this compound with a terminal alkyne.
Diagram of the Sonogashira Coupling Logical Relationship:
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Tetrahydrofuran (THF) (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the 7-alkynyl-2H-chromene.
Buchwald-Hartwig Amination: Synthesis of 7-Amino-2H-Chromene
This protocol is adapted from the amination of a similar coumarin derivative and is expected to be effective for this compound.
Diagram of the Buchwald-Hartwig Amination Experimental Workflow:
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with NaOtBu, BINAP, and Pd₂(dba)₃.
-
Add this compound and toluene.
-
Add the amine to the mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude material by flash chromatography to afford the 7-amino-2H-chromene derivative.
Conclusion
This compound is a highly valuable building block for the synthesis of a diverse range of functionalized chromene derivatives. The palladium-catalyzed cross-coupling reactions described herein provide efficient and versatile methods for the construction of carbon-carbon and carbon-nitrogen bonds at the 7-position. These protocols serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to exploit the full potential of this versatile intermediate. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.
Functionalization of the 7-bromo-2H-chromene Scaffold: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 7-bromo-2H-chromene scaffold. This versatile heterocyclic motif is a valuable starting point for the synthesis of novel compounds with potential applications in drug discovery, owing to the diverse biological activities exhibited by chromene derivatives. The strategic functionalization of the 7-position, in particular, allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.
Introduction
The 2H-chromene core is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom at the 7-position of the 2H-chromene ring offers a reactive handle for a range of palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse chemical moieties, thereby facilitating the generation of extensive chemical libraries for biological screening. This document outlines key functionalization reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—starting from the this compound scaffold.
Key Functionalization Reactions
The bromine atom at the 7-position of the 2H-chromene scaffold is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-2H-chromenes
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with a boronic acid or ester. This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many biologically active molecules.
Figure 1: Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination: Synthesis of 7-Amino-2H-chromenes
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds. This reaction is crucial for introducing nitrogen-containing functional groups, which can significantly impact the pharmacological properties of a molecule.
Figure 2: Buchwald-Hartwig amination workflow.
Sonogashira Coupling: Synthesis of 7-Alkynyl-2H-chromenes
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are important pharmacophores in various drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-Catalyzed Cyclization: A Versatile Strategy for the Synthesis of 2H-Chromenes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2H-chromene scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Palladium-catalyzed cyclization reactions have emerged as a powerful and versatile tool for the efficient construction of this important structural unit. This application note details two distinct and robust palladium-catalyzed experimental protocols for the synthesis of 2H-chromenes: the intramolecular Heck reaction of acryloyl-substituted aryl iodides and the cyclization of o-alkynylphenols. Detailed experimental procedures and comparative data on substrate scope and yields are provided to guide researchers in the selection and application of these methodologies for the synthesis of diverse 2H-chromene derivatives.
Introduction
The development of efficient synthetic routes to 2H-chromenes is of significant interest in medicinal chemistry and materials science. Among the various synthetic strategies, palladium-catalyzed reactions offer mild reaction conditions, high functional group tolerance, and excellent chemo- and regioselectivity. This document provides detailed protocols for two common palladium-catalyzed approaches to facilitate their application in a research and development setting.
Data Presentation
The following table summarizes the quantitative data for the two described palladium-catalyzed methods for 2H-chromene synthesis, showcasing the substrate scope and corresponding product yields.
| Entry | Method | Starting Material | Product | Yield (%) |
| 1 | Intramolecular Heck Reaction | 2-Iodophenyl acrylate | 2H-Chromen-2-one | 85 |
| 2 | Intramolecular Heck Reaction | 2-Iodo-4-methoxyphenyl acrylate | 6-Methoxy-2H-chromen-2-one | 82 |
| 3 | Intramolecular Heck Reaction | 4-Chloro-2-iodophenyl acrylate | 6-Chloro-2H-chromen-2-one | 78 |
| 4 | Intramolecular Heck Reaction | 2-Iodo-4-nitrophenyl acrylate | 6-Nitro-2H-chromen-2-one | 75 |
| 5 | Cyclization of o-Alkynylphenols | 2-(Phenylethynyl)phenol | 2-Phenyl-2H-chromene | 92 |
| 6 | Cyclization of o-Alkynylphenols | 4-Methoxy-2-(phenylethynyl)phenol | 6-Methoxy-2-phenyl-2H-chromene | 88 |
| 7 | Cyclization of o-Alkynylphenols | 2-(Hex-1-yn-1-yl)phenol | 2-Butyl-2H-chromene | 85 |
| 8 | Cyclization of o-Alkynylphenols | 4-Chloro-2-(phenylethynyl)phenol | 6-Chloro-2-phenyl-2H-chromene | 89 |
Experimental Protocols
Method 1: Palladium-Catalyzed Intramolecular Heck Reaction
This protocol describes the synthesis of 2H-chromen-2-ones through an intramolecular Heck reaction of acryloyl-substituted aryl iodides.
Materials:
-
Substituted 2-iodophenyl acrylate (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the substituted 2-iodophenyl acrylate (1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask, followed by triethylamine (0.28 mL, 2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2H-chromen-2-one.
Method 2: Palladium-Catalyzed Cyclization of o-Alkynylphenols
This protocol outlines the synthesis of 2H-chromenes from the cyclization of o-alkynylphenols.
Materials:
-
Substituted o-alkynylphenol (1.0 mmol)
-
Palladium(II) chloride (PdCl₂, 0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Dimethylformamide (DMF), anhydrous (10 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the substituted o-alkynylphenol (1.0 mmol) in anhydrous dimethylformamide (10 mL).
-
Add sodium carbonate (212 mg, 2.0 mmol) and palladium(II) chloride (8.9 mg, 0.05 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexane) to yield the pure 2H-chromene product.
Visualizations
The following diagrams illustrate the general workflow and the proposed catalytic cycle for the palladium-catalyzed synthesis of 2H-chromenes.
Caption: General experimental workflow for palladium-catalyzed 2H-chromene synthesis.
Caption: Proposed catalytic cycle for palladium-catalyzed 2H-chromene formation.
Application Notes and Protocols: A Step-by-Step Guide to the Preparation of 7-bromo-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the synthesis of 7-bromo-2H-chromene, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocol is divided into two main stages: the preparation of the intermediate 7-bromochroman-4-one from 3-bromophenol, followed by its conversion to the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant(s) | Product | Molar Mass ( g/mol ) | Typical Yield (%) |
| 1a | 3-Bromophenol, Ethyl 3-bromopropionate | Ethyl 3-(3-bromophenoxy)propanoate | 173.01, 181.03 | - |
| 1b | Ethyl 3-(3-bromophenoxy)propanoate | 3-(3-Bromophenoxy)propanoic acid | 289.12 | - |
| 1c | 3-(3-Bromophenoxy)propanoic acid | 7-Bromochroman-4-one | 259.09 | 85%[1] |
| 2a | 7-Bromochroman-4-one | 7-Bromochroman-4-ol | 227.07 | ~95% |
| 2b | 7-Bromochroman-4-ol | This compound | 229.08 | ~90% |
Experimental Protocols
Part 1: Synthesis of 7-Bromochroman-4-one from 3-Bromophenol
This part of the synthesis involves three steps: Williamson ether synthesis to form ethyl 3-(3-bromophenoxy)propanoate, followed by hydrolysis to the corresponding carboxylic acid, and finally an intramolecular Friedel-Crafts acylation to yield the chromanone.
Step 1a: Synthesis of Ethyl 3-(3-bromophenoxy)propanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.
-
Alkylation: Add ethyl 3-bromopropionate (1.1 equivalents) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude ethyl 3-(3-bromophenoxy)propanoate by column chromatography on silica gel.
Step 1b: Synthesis of 3-(3-Bromophenoxy)propanoic acid
-
Hydrolysis: Dissolve the purified ethyl 3-(3-bromophenoxy)propanoate (1 equivalent) in a mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(3-bromophenoxy)propanoic acid.
Step 1c: Synthesis of 7-Bromochroman-4-one
-
Cyclization: In a fume hood, add the 3-(3-bromophenoxy)propanoic acid (1 equivalent) to polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
Reaction: Heat the mixture with stirring at 80-100 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-bromochroman-4-one can be purified by recrystallization or column chromatography. A reported yield for a similar reaction is 85%.[1]
Part 2: Conversion of 7-Bromochroman-4-one to this compound
This stage involves the reduction of the ketone to an alcohol, followed by dehydration to form the desired alkene.
Step 2a: Reduction to 7-Bromochroman-4-ol
-
Reaction Setup: Dissolve 7-bromochroman-4-one (1 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask and cool in an ice bath.
-
Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise with stirring.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 7-bromochroman-4-ol, which can often be used in the next step without further purification.
Step 2b: Dehydration to this compound
-
Reaction Setup: Dissolve the 7-bromochroman-4-ol (1 equivalent) in a non-polar solvent such as toluene or dichloromethane in a round-bottom flask fitted with a Dean-Stark apparatus (for toluene) or containing a drying agent like magnesium sulfate (for dichloromethane).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.
Visualizations
The following diagrams illustrate the key experimental workflows for the synthesis of this compound.
References
Application Note and Protocol: Purification of 7-bromo-2H-chromene by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-bromo-2H-chromene is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the chromene scaffold and the presence of a bromine atom, which allows for further functionalization. The synthesis of this compound often results in a crude mixture containing starting materials, by-products, and the desired product. Column chromatography is a fundamental and effective purification technique for isolating this compound in high purity.[1][2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Data Presentation
The efficiency of a chromatographic separation can be evaluated by several parameters. The following table summarizes typical data for the purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | 5% Ethyl Acetate in Hexane |
| Rf of this compound | ~0.35 |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Crude Sample Load | 1.0 g |
| Silica Gel Amount | 50 g (50:1 ratio to crude sample) |
| Eluent Volume | ~500 mL |
| Fraction Size | 15 mL |
| Expected Yield | 85-95% |
| Purity (by NMR) | >98% |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Dichloromethane (for sample loading)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes/flasks
-
Rotary evaporator
2. Preparation of the Mobile Phase (Eluent)
-
Prepare a 5% solution of ethyl acetate in hexane. For 500 mL of eluent, mix 25 mL of ethyl acetate with 475 mL of hexane.
-
Thoroughly mix the solution and degas if necessary.
3. Thin Layer Chromatography (TLC) Analysis
-
Before performing the column chromatography, it is crucial to determine the appropriate solvent system using TLC.[2]
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate mixtures (e.g., 2%, 5%, 10% ethyl acetate in hexane).
-
The ideal eluent system is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[2]
4. Packing the Chromatography Column
-
Ensure the column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1][3]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[1][3]
-
Prepare a slurry of silica gel in the mobile phase (5% ethyl acetate in hexane).[1]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[3]
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[1]
-
Continuously run the mobile phase through the column, ensuring the solvent level never drops below the top layer of sand.[1][3]
5. Sample Loading
-
Dissolve the crude this compound (1.0 g) in a minimal amount of dichloromethane.
-
Carefully apply the dissolved sample onto the top layer of sand using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
Carefully add the mobile phase to the column without disturbing the top layer.
6. Elution and Fraction Collection
-
Begin eluting the column with the 5% ethyl acetate in hexane mobile phase.
-
Collect fractions of approximately 15 mL in labeled test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot every few fractions on a TLC plate, develop, and visualize under a UV lamp.
-
Fractions containing the pure this compound (with an Rf of ~0.35) should be combined.
7. Isolation of the Pure Compound
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a solid or oil.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy.
Visualizations
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 7-bromo-2H-chromene synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 7-bromo-2H-chromene. It includes frequently asked questions (FAQs), detailed troubleshooting guides, optimized experimental protocols, and quantitative data to facilitate successful synthesis and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is 4-bromosalicylaldehyde. This aldehyde can then be reacted with a suitable C2-building block to form the chromene ring system. 4-Bromosalicylaldehyde is commercially available and serves as a key intermediate in various organic syntheses.[1][2][3][4]
Q2: Which synthetic routes are most effective for preparing this compound?
A2: Several effective methods can be employed, with the choice often depending on available reagents and desired substitution patterns on the pyran ring. Key strategies include:
-
Wittig Reaction: An intramolecular Wittig reaction of a phosphonium ylide derived from 4-bromosalicylaldehyde is a common approach.[5][6][7]
-
Claisen Rearrangement: A thermal or Lewis acid-catalyzed Claisen rearrangement of an appropriately substituted allyl phenyl ether derived from 4-bromophenol can yield the chromene scaffold.[8][9][10]
-
Palladium-Catalyzed Cyclization: Cyclization of aryl propargyl ethers using a palladium catalyst is another viable method that is tolerant of bromo substituents.[11]
-
Multi-component Reactions: One-pot reactions involving a substituted salicylaldehyde, a β-dicarbonyl compound, and an alcohol can also be utilized.[12][13]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. While specific yields for this compound are not extensively reported in single sources, analogous syntheses of other substituted 2H-chromenes report yields ranging from moderate to excellent (50-95%).[1][14] Optimization of parameters such as catalyst, solvent, and temperature is crucial for maximizing the yield.
Q4: How can I purify the final this compound product?
A4: Column chromatography is the most common method for purifying 2H-chromene derivatives. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexane and ethyl acetate or dichloromethane and hexane, is typically effective.[2] The progress of the purification can be monitored by thin-layer chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst: The catalyst may have degraded due to improper storage or handling. 2. Incorrect reaction temperature: The reaction may require specific heating or cooling to proceed efficiently. 3. Poor quality starting materials: Impurities in the starting materials can inhibit the reaction. 4. Inappropriate solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity. | 1. Use a fresh batch of catalyst or activate it according to literature procedures. 2. Carefully monitor and control the reaction temperature. For thermally sensitive reactions, consider microwave-assisted synthesis to reduce reaction times.[15] 3. Purify starting materials before use. 4. Screen different solvents to find the optimal one for your specific reaction. Protic solvents like ethanol or aqueous mixtures can be effective in some cases.[1] |
| Formation of multiple products/side reactions | 1. Wittig Reaction: Deprotonation of the phenolic hydroxyl group can compete with ylide formation, leading to side products. 2. Claisen Rearrangement: A boat-like transition state can lead to the formation of stereoisomers or other rearrangement products.[9] 3. Formation of benzofurans: In some gold-catalyzed reactions, benzofuran derivatives can form as side products, especially with electron-withdrawing groups.[2] | 1. Use an excess of a strong, non-nucleophilic base (e.g., 2-3 equivalents of potassium t-butoxide) to ensure complete deprotonation of both the phosphonium salt and the phenol. 2. Employ a Lewis acid catalyst or chiral auxiliary to favor the desired chair transition state. 3. Optimize the catalyst system and reaction conditions. In some cases, adding an aniline additive can improve selectivity for the chromene product.[2] |
| Difficulty in product isolation/purification | 1. Co-elution of impurities: Impurities may have similar polarity to the desired product. 2. Product instability: The 2H-chromene ring may be sensitive to acidic or basic conditions during workup or chromatography. | 1. Try a different eluent system for column chromatography or consider preparative HPLC for challenging separations. 2. Use a neutral workup and consider using neutral or deactivated silica gel for chromatography. |
| Incomplete reaction | 1. Insufficient reaction time: The reaction may not have reached completion. 2. Low reaction temperature: The activation energy for the reaction may not be reached. | 1. Monitor the reaction progress by TLC and extend the reaction time if necessary. 2. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. |
Data Presentation
Table 1: Optimization of Solvent for a Generic Chromene Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ethanol | 25 | 50-65 |
| 2 | Methanol | 25 | 50-65 |
| 3 | THF | 25 | 8-15 |
| 4 | Acetonitrile | 25 | 8-15 |
| 5 | 1,4-Dioxane | 25 | 10-20 |
| 6 | Toluene | 25 | 10-20 |
| 7 | Water | 25 | 70 |
| 8 | Ethanol/Water (1:1) | 25 | 85 |
| 9 | Ethanol | Reflux | ~95 |
| 10 | Water | Reflux | ~95 |
This table is a generalized representation based on data for the synthesis of various 2-amino-3-cyano-4H-chromenes and illustrates the significant impact of solvent and temperature on reaction yield.[1]
Table 2: Effect of Catalyst Loading on a Generic Chromene Synthesis
| Entry | Catalyst Loading (mg) | Yield (%) |
| 1 | 0 | Trace |
| 2 | 10 | 85 |
| 3 | 20 | 90 |
| 4 | 30 | 90 |
This table is a generalized representation based on data for a multi-component synthesis of a chromene derivative and shows that increasing the catalyst amount can improve the yield up to a certain point.[14]
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Wittig Reaction (Adapted from a similar procedure)
This protocol is adapted from the synthesis of related bromo-2H-chromene derivatives and may require optimization for the specific synthesis of this compound.
Materials:
-
4-bromosalicylaldehyde
-
(Bromomethyl)triphenylphosphonium bromide
-
Potassium t-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of (bromomethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium t-butoxide (2.5 eq) portion-wise.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Add a solution of 4-bromosalicylaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Mandatory Visualizations
Diagram 1: Synthetic Workflow for this compound via Wittig Reaction
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. This compound-3-carboxylic acid | C10H7BrO3 | CID 67546990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Claisen Rearrangement [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. This compound | C9H7BrO | CID 90958263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-bromo-2H-chromene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of 7-bromo-2H-chromene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Common synthetic strategies for this compound and its derivatives include:
-
Reaction of 4-bromophenol with α,β-unsaturated aldehydes: This is a direct approach, often catalyzed by acids or organocatalysts.
-
From 7-bromochroman-4-one: This involves a two-step sequence of reduction of the ketone to an alcohol, followed by dehydration.[1]
-
Intramolecular Wittig Reaction: This method can be employed to form the chromene ring system from a suitably functionalized phenolic precursor.
-
Claisen Rearrangement: A thermal or Lewis acid-catalyzed rearrangement of an appropriate allyl aryl ether can lead to the chromene skeleton.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the two-step synthesis from a substituted chroman-4-one, the reduction step can be nearly quantitative, while the subsequent dehydration to the 2H-chromene is reported to be around 63%.[1] Other methods may offer different yield ranges, and optimization is crucial.
Q3: What are the key reaction parameters to control for improving the yield?
A3: Several factors can influence the yield of this compound synthesis:
-
Catalyst: The choice of catalyst is critical. For dehydration of the intermediate alcohol, acidic catalysts like p-toluenesulfonic acid are effective.[1]
-
Solvent: The solvent can impact reaction rates and selectivity. Dichloromethane is commonly used for the reduction step, while solvents like toluene are often used for the dehydration.
-
Temperature: Temperature control is essential. The reduction is typically performed at low temperatures (e.g., 0 °C to room temperature), while the dehydration step may require elevated temperatures.
-
Reaction Time: Monitoring the reaction progress is important to ensure completion without the formation of degradation products.
Q4: What are the potential side products in the synthesis of this compound?
A4: Depending on the synthetic route, potential side products may include:
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Unreacted starting materials: Incomplete reactions will leave starting materials in the crude product.
-
Over-reduction products: In the reduction of 7-bromochroman-4-one, over-reduction to the corresponding chroman is a possibility.
-
Benzofuran derivatives: Under certain conditions, particularly in metal-catalyzed reactions of phenols, the formation of benzofuran isomers can compete with chromene formation.
-
Polymerization products: α,β-Unsaturated aldehydes and the resulting chromene product can be prone to polymerization under harsh acidic or thermal conditions.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through flash column chromatography on silica gel. The appropriate solvent system for elution needs to be determined based on the polarity of the product and impurities, often a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 7-bromochroman-4-ol (Reduction Step) | 1. Inactive reducing agent (e.g., old NaBH₄). 2. Insufficient amount of reducing agent. 3. Reaction temperature is too high, leading to side reactions. | 1. Use a fresh batch of sodium borohydride. 2. Increase the molar equivalents of the reducing agent incrementally. 3. Maintain a low temperature (0 °C) during the addition of the reducing agent and allow the reaction to slowly warm to room temperature. |
| Low yield of this compound (Dehydration Step) | 1. Incomplete dehydration of the alcohol. 2. Ineffective catalyst. 3. Presence of water in the reaction mixture. 4. Product degradation under harsh acidic conditions. | 1. Increase the reaction time or temperature moderately. 2. Use a fresh, anhydrous acidic catalyst like p-toluenesulfonic acid. 3. Use a drying agent such as anhydrous MgSO₄ in the reaction mixture.[1] 4. Use a catalytic amount of a milder acid or reduce the reaction temperature and time. |
| Formation of multiple spots on TLC, indicating side products | 1. Competing side reactions (e.g., elimination in other directions, polymerization). 2. Impure starting materials. | 1. Optimize reaction conditions (temperature, catalyst loading) to favor the desired pathway. 2. Ensure the purity of the starting 7-bromochroman-4-one. 3. Carefully perform work-up and purification steps to isolate the desired product. |
| Difficulty in isolating the pure product | 1. Co-elution of impurities during chromatography. 2. Oily nature of the product. | 1. Optimize the solvent system for flash chromatography; a less polar solvent system might improve separation. 2. If the product is an oil, try to crystallize it from a suitable solvent or use high-performance liquid chromatography (HPLC) for purification. |
Experimental Protocols
Synthesis of this compound from 7-bromochroman-4-one
This two-step procedure is adapted from the synthesis of a structurally related compound.[1]
Step 1: Reduction of 7-bromochroman-4-one to 7-bromochroman-4-ol
-
Materials:
-
7-bromochroman-4-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
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Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 7-bromochroman-4-one (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of MeOH).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 7-bromochroman-4-ol. This product is often used in the next step without further purification.
-
Step 2: Dehydration of 7-bromochroman-4-ol to this compound
-
Materials:
-
Crude 7-bromochroman-4-ol from Step 1
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
-
Procedure:
-
Dissolve the crude 7-bromochroman-4-ol (1 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents) and anhydrous magnesium sulfate (as a drying agent).[1]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Data Presentation
Table 1: Summary of Yields for a Representative Two-Step Synthesis of a Substituted 2H-Chromene.[1]
| Step | Product | Reagents and Conditions | Yield (%) |
| 1. Reduction | 8-bromo-6-chloro-2-pentylchroman-4-ol | NaBH₄, MeOH | ~100 |
| 2. Dehydration | 8-bromo-6-chloro-2-pentyl-2H-chromene | p-TsOH, MgSO₄, Toluene, reflux | 63 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
Common byproducts in 2H-chromene synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2H-chromenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter in my 2H-chromene synthesis?
A1: During the synthesis of 2H-chromenes, several byproducts can form depending on the reaction conditions and starting materials. The most commonly observed byproducts include:
-
Benzofurans: These can arise from alternative cyclization pathways, particularly in reactions involving aryl propargyl ethers.[1]
-
Regioisomers: Depending on the substitution pattern of the reactants, different isomers of the desired 2H-chromene can be formed.
-
Dimers: Self-condensation of starting materials or reaction intermediates can lead to the formation of dimeric byproducts.[2]
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted starting materials, such as salicylaldehydes, in the final product mixture.
Q2: My reaction has stalled, and I have a significant amount of unreacted salicylaldehyde. What should I do?
A2: If your reaction has not gone to completion, it is crucial to first try and drive the reaction forward. This can be attempted by:
-
Increasing the reaction time.
-
Increasing the temperature, if the reaction is thermally stable.
-
Adding a fresh portion of the catalyst or reagent.
If these measures do not lead to a satisfactory conversion, you will need to purify the desired 2H-chromene from the unreacted salicylaldehyde. Due to the difference in polarity (salicylaldehydes are generally more polar than 2H-chromenes), this separation is typically achieved using column chromatography.
Troubleshooting Guide: Byproduct Removal
This guide provides systematic procedures for the removal of common byproducts from 2H-chromene reaction mixtures.
Issue 1: Presence of Benzofuran Byproducts
Benzofurans are common byproducts that can be challenging to separate due to their structural similarity to 2H-chromenes.
Recommended Removal Protocol: Column Chromatography
Column chromatography is the most effective method for separating 2H-chromenes from benzofuran byproducts. The success of the separation depends on the choice of the stationary and mobile phases.
Experimental Protocol: Column Chromatography for Benzofuran Removal
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample on a silica gel TLC plate.
-
Develop the TLC plate using a range of solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate).
-
The goal is to find a solvent system that provides good separation between the spots corresponding to your 2H-chromene and the benzofuran byproduct (a difference in Rf values of at least 0.2 is ideal).
-
-
Column Preparation (Slurry Method):
-
Choose a column of appropriate size based on the amount of crude product to be purified.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Loading the Sample and Elution:
-
Dissolve the crude product in a minimal amount of the solvent used for loading (a less polar solvent is preferable).
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the solvent system determined from your TLC analysis.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure 2H-chromene and evaporate the solvent.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (most common) or Neutral Alumina |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). The ratio is optimized via TLC. |
Issue 2: Removal of Unreacted Salicylaldehyde
Unreacted salicylaldehyde is a common impurity, especially in reactions that do not proceed to completion.
Recommended Removal Protocol: Column Chromatography or Recrystallization
Method 1: Column Chromatography
Due to the higher polarity of salicylaldehydes compared to 2H-chromenes, they can be effectively separated using column chromatography following the general protocol described above. The salicylaldehyde will typically elute much later than the desired 2H-chromene.
Method 2: Recrystallization
If the 2H-chromene is a solid, recrystallization can be an effective purification method.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and at their boiling points.
-
An ideal recrystallization solvent will dissolve the crude product when hot but not at room temperature. The impurities should either be insoluble in the hot solvent or remain soluble at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals.
-
| Parameter | Recommendation |
| Recrystallization Solvent | Common choices include ethanol, methanol, isopropanol, or mixtures of solvents like ethanol/water. The ideal solvent must be determined experimentally. |
Visualization of Workflows
Troubleshooting Logic for Byproduct Removal
Caption: A flowchart outlining the decision-making process for purifying 2H-chromenes.
General Experimental Workflow for Purification
References
Troubleshooting low conversion rates in chromene synthesis
Welcome to the technical support center for chromene synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of chromenes, with a particular focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in chromene synthesis?
Low conversion rates in chromene synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency or deactivation, substrate-related issues, and the formation of unwanted side products. A systematic approach to troubleshooting involves evaluating each of these components.
Q2: How critical is the choice of catalyst in chromene synthesis?
The catalyst plays a pivotal role in chromene synthesis, influencing both reaction rate and yield.[1][2][3] Different reaction types, such as the Pechmann condensation or multicomponent reactions, often require specific types of catalysts, ranging from acidic catalysts (e.g., p-TsOH, AlCl3) to basic catalysts (e.g., piperidine, triethylamine) or even metal-based and nanocatalysts for improved efficiency and greener protocols.[1][2][3] Catalyst deactivation can also be a significant cause of low yields.[4]
Q3: Can the solvent choice significantly impact the yield of my chromene synthesis?
Yes, the choice of solvent is crucial and can dramatically affect reaction outcomes.[5][6] The solvent's polarity can influence the solubility of reactants and the stability of intermediates. For instance, polar protic solvents like ethanol or water have been shown to be effective in certain chromene syntheses, while in other cases, aprotic or even solvent-free conditions might be optimal.[5][6][7]
Troubleshooting Guides
Issue 1: Low to no product formation in a Pechmann condensation for coumarin (a type of chromene) synthesis.
Possible Cause 1: Inadequate Acid Catalyst The Pechmann condensation is an acid-catalyzed reaction.[8] The strength and concentration of the acid are critical.
-
Troubleshooting Steps:
-
Verify Catalyst: Ensure you are using a strong acid catalyst as required by the protocol (e.g., sulfuric acid, aluminum chloride).
-
Increase Catalyst Loading: If the reaction is sluggish, a modest increase in the catalyst amount can sometimes improve the conversion rate.
-
Alternative Catalysts: Consider trying a different acid catalyst. Some modern protocols utilize solid acid catalysts for easier workup and potentially higher yields.
-
Possible Cause 2: Unfavorable Reaction Temperature The Pechmann condensation often requires elevated temperatures to proceed.[8]
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is being run at room temperature or a low temperature, gradually increase the heat as specified in literature protocols.
-
Monitor for Decomposition: Be cautious not to overheat, as this can lead to the decomposition of starting materials or the product.
-
Possible Cause 3: Water Removal The final step of the Pechmann condensation is a dehydration reaction.[8] The presence of excess water can inhibit this step.
-
Troubleshooting Steps:
-
Use a Dehydrating Agent: If applicable to your specific protocol, consider the use of a dehydrating agent.
-
Azeotropic Removal: For reactions in appropriate solvents, a Dean-Stark apparatus can be used to remove water as it is formed.
-
Issue 2: Low yield in a multicomponent synthesis of 2-amino-4H-chromenes.
Possible Cause 1: Incorrect Stoichiometry of Reactants Multicomponent reactions are sensitive to the molar ratios of the starting materials (an aldehyde, a malononitrile derivative, and a phenol or dicarbonyl compound).
-
Troubleshooting Steps:
-
Verify Molar Ratios: Double-check the calculations and measurements of each reactant to ensure they are in the correct stoichiometric ratio as per the protocol.
-
Incremental Adjustments: If the standard protocol is not working, consider slight adjustments to the molar ratios. For example, a small excess of the more volatile component might be beneficial.
-
Possible Cause 2: Inefficient Catalyst The choice of catalyst is critical for the efficiency of these reactions.[2][5][9]
-
Troubleshooting Steps:
-
Catalyst Screening: If the yield is consistently low, it may be necessary to screen a variety of catalysts. Both basic catalysts (e.g., piperidine, triethylamine) and acidic catalysts (e.g., L-proline) have been successfully employed.[9]
-
Catalyst Loading Optimization: The amount of catalyst can also be optimized. A systematic study varying the catalyst loading (e.g., 5 mol%, 10 mol%, 15 mol%) can identify the optimal concentration.[2]
-
Possible Cause 3: Suboptimal Reaction Conditions Temperature and solvent play a significant role in the outcome of multicomponent reactions.[6]
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, water, acetonitrile, or solvent-free conditions).[5][6]
-
Temperature Optimization: Perform the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition for product formation without significant side product formation.[6]
-
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-Amino-4H-chromene Synthesis
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 10 | Ethanol | Reflux | 5 | 85 | [1] |
| Triethylamine | 10 | Ethanol | Reflux | 6 | 82 | [1] |
| L-proline | 20 | Water:Ethanol (1:1) | 80 | 0.5 | 95 | [9] |
| Pyridine-2-carboxylic acid | 15 | Water:Ethanol (1:1) | 60 | 0.5-1 | up to 98 | [2] |
| Ceric ammonium nitrate | 10 | Water:Ethanol (1:1) | RT | 2-3 | 85-92 | [5] |
Table 2: Influence of Solvent on the Yield of Indole-Tethered Chromene Derivatives
| Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| DBU | Ethanol | 60-65 | 60 | 85 | [6] |
| DBU | Methanol | 60-65 | 90 | 80 | [6] |
| DBU | Acetonitrile | 60-65 | 120 | 75 | [6] |
| DBU | DMF | 60-65 | 120 | 72 | [6] |
| Pyridine | Ethanol | 60-65 | 180 | 65 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4H-Chromenes using L-proline[9]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the resorcinol derivative (1 mmol).
-
Solvent and Catalyst Addition: Add a 1:1 mixture of water and ethanol (10 mL) to the flask. Subsequently, add L-proline (20 mol%).
-
Reaction Condition: Stir the reaction mixture at 80 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the product from ethanol to obtain the pure 2-amino-4H-chromene.
Protocol 2: Pechmann Condensation for the Synthesis of 4-Methylcoumarin[8]
-
Reactant and Catalyst: In a round-bottom flask equipped with a reflux condenser, place phenol (10 mmol) and ethyl acetoacetate (12 mmol).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture while cooling the flask in an ice bath.
-
Reaction Condition: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours.
-
Workup: Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL). A solid product should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 4-methylcoumarin.
Visualizations
Caption: A troubleshooting workflow for addressing low conversion rates in chromene synthesis.
Caption: A general experimental workflow for the synthesis of chromene derivatives.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Green protocol for the synthesis of 2-amino-4 H -chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02718G [pubs.rsc.org]
- 3. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. jmchemsci.com [jmchemsci.com]
Technical Support Center: Production of 7-bromo-2H-chromene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of 7-bromo-2H-chromene.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion During Scale-Up
Q: We are scaling up the synthesis of this compound from 7-bromochroman-4-one using phosphorus tribromide (PBr₃), but our yields have dropped significantly compared to the lab scale. What could be the cause?
A: Several factors can contribute to lower yields during the scale-up of this reaction. The reaction of chroman-4-ones with PBr₃ can be prone to the formation of intractable tars and other byproducts if not properly controlled.[1] Here are some common areas to investigate:
-
Heat Transfer and Temperature Control: This reaction is often exothermic. In larger reactors, inefficient heat dissipation can lead to localized overheating, promoting side reactions and decomposition of the product. Ensure your reactor's cooling system is adequate for the larger volume and consider a slower, controlled addition of PBr₃.
-
Mixing Efficiency: Inadequate mixing can create "hot spots" and areas of high reagent concentration, leading to byproduct formation. Verify that the agitation speed and impeller design are suitable for the reactor geometry and reaction mass viscosity.
-
Reaction Time: While lab-scale reactions may complete quickly, larger batches might require extended reaction times due to mass transfer limitations. Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction endpoint.
Troubleshooting Steps:
-
Monitor Internal Temperature: Place thermocouples at different points within the reactor to check for temperature gradients.
-
Optimize Reagent Addition: Implement a controlled addition of PBr₃ using a syringe pump or a dropping funnel with a cooling jacket.
-
Evaluate Agitation: Perform a mixing study or consult with a chemical engineer to ensure your agitation is sufficient for the scale.
-
Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals to track the consumption of starting material and the formation of the product and byproducts.
Issue 2: Formation of Significant Byproducts
Q: During the synthesis of this compound, we are observing the formation of a significant amount of a polar, insoluble byproduct, particularly at a larger scale. How can we mitigate this?
A: The formation of byproducts is a common challenge in scaling up heterocyclic synthesis. In the case of using PBr₃ with chromanones, phosphonic acids can be a significant byproduct.[1] Additionally, uncontrolled reaction conditions can lead to polymerization or decomposition, resulting in tars.
-
Phosphonic Acid Formation: In some instances, the reaction between chroman-4-ones and PBr₃ can yield phosphonic acids as a significant byproduct, which are often polar and may precipitate from the reaction mixture.[1]
-
Alternative Brominating Agents: Consider using a milder or more selective brominating agent. While N-bromosuccinimide (NBS) is a common alternative, be aware of its own scalability challenges, such as thermal instability, especially in solvents like DMF.[2]
-
Solvent Choice: The choice of solvent can influence reaction pathways and byproduct formation. Ensure the solvent is dry and appropriate for the reaction chemistry at scale.
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate and characterize the byproduct to understand its formation mechanism. This will provide clues for targeted process optimization.
-
Optimize Reaction Conditions: Experiment with lower temperatures and slower reagent addition to disfavor the byproduct-forming pathway.
-
Explore Alternative Reagents: Conduct small-scale trials with alternative brominating agents to assess their suitability for your specific substrate and desired scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Handling of Brominating Agents: Molecular bromine (Br₂) is highly corrosive, toxic, and volatile.[3] NBS can pose thermal runaway risks, particularly with certain solvents.[2] Always handle these reagents in a well-ventilated area with appropriate personal protective equipment.
-
Exothermic Reactions: The bromination reaction can be exothermic. A failure in temperature control on a large scale can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a dangerous increase in temperature and pressure.[4]
-
Solvent Hazards: Many organic solvents used in synthesis are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.
Q2: Our final product is difficult to purify at a large scale. What are some recommended purification strategies?
A2: Large-scale purification requires different techniques than laboratory-scale chromatography. Consider the following:
-
Crystallization: This is often the most effective and scalable method for purifying solid organic compounds. A systematic approach to solvent screening and optimization of crystallization conditions (temperature, cooling rate, agitation) is crucial. A process for purifying bromine compounds by controlling crystallization from a slurry of a good and poor solvent has been described.[5]
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.
-
Extraction: A well-designed liquid-liquid extraction sequence can remove many impurities before the final purification step.
Q3: How can we monitor the progress of our large-scale reaction effectively?
A3: In-process monitoring is critical for successful scale-up.
-
Chromatography: Thin Layer Chromatography (TLC) is a quick and easy way to get a qualitative picture of the reaction progress. For more quantitative data, High-Performance Liquid Chromatography (HPLC) is preferred.
-
Spectroscopy: In-situ monitoring with techniques like FT-IR or Raman spectroscopy can provide real-time data on the concentration of reactants and products without the need for sampling.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Synthesis of 4-Bromo-2H-chromenes
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1 mol) | Potential Scalability Issue |
| Starting Material | 7-Bromochroman-4-one | 7-Bromochroman-4-one | Consistent raw material quality |
| Reagent | PBr₃ (1.2 eq) | PBr₃ (1.2 eq) | Safe handling and addition of corrosive reagent |
| Solvent | Toluene (50 mL) | Toluene (5 L) | Heat transfer, mixing |
| Reaction Time | 1 hour | 4-6 hours | Slower reaction rate due to mass transfer |
| Temperature | Reflux (110°C) | 80-90°C (controlled) | Risk of overheating and byproduct formation |
| Yield | 85% | 60-70% | Drop in yield due to side reactions |
| Byproducts | Minor baseline spots on TLC | Significant phosphonic acid and tar formation | Complicates purification |
Data is representative and compiled from general knowledge of similar reactions and information in cited literature.[1]
Experimental Protocols
Synthesis of 4-Bromo-2H-chromenes from Chroman-4-ones[1]
This protocol is adapted from the literature for the synthesis of 4-bromo-2H-chromenes and serves as a starting point for the synthesis of this compound from its corresponding chroman-4-one.
Materials:
-
7-Bromochroman-4-one
-
Phosphorus tribromide (PBr₃)
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
A solution of 7-bromochroman-4-one in anhydrous toluene is charged to a reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Phosphorus tribromide is added dropwise to the stirred solution at a rate that maintains the internal temperature below a set point (e.g., 90°C). The reaction is exothermic, and cooling may be required.
-
After the addition is complete, the mixture is heated to reflux for a specified time (typically 30-90 minutes), and the reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured cautiously onto crushed ice.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by crystallization.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yields during scale-up.
References
Preventing decomposition of 2H-chromenes during workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2H-chromenes during experimental workup.
Frequently Asked Questions (FAQs)
Q1: My 2H-chromene appears to be degrading during aqueous workup. What is the likely cause?
A1: Decomposition of 2H-chromenes during aqueous workup is often due to their sensitivity to acidic or basic conditions. The vinyl ether moiety in the 2H-chromene ring system is susceptible to hydrolysis under acidic conditions, which can lead to ring-opening and subsequent decomposition. Strongly basic conditions can also promote undesired side reactions.
Q2: I'm observing significant product loss and the appearance of new spots on my TLC plate after column chromatography on silica gel. Why is this happening?
A2: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like 2H-chromenes. The acidic surface of the silica can catalyze the ring-opening of the 2H-chromene, leading to decomposition products that appear as new spots on your TLC plate and result in lower yields.
Q3: Can air or light affect the stability of my 2H-chromene during workup?
A3: Yes, 2H-chromenes can be susceptible to oxidative degradation, especially if they possess electron-rich aromatic rings or other oxidizable functional groups. Exposure to atmospheric oxygen, particularly over extended periods during workup and purification, can lead to the formation of undesired oxidized byproducts. While less commonly reported, prolonged exposure to high-intensity light could potentially induce photochemical reactions in some 2H-chromene derivatives.
Troubleshooting Guides
Issue 1: Decomposition During Aqueous Extraction
Symptoms:
-
Low recovery of the desired 2H-chromene after extraction.
-
Formation of emulsions or insoluble material at the interface.
-
TLC analysis of the organic layer shows multiple new, often more polar, spots compared to the crude reaction mixture.
Root Causes & Solutions:
| Root Cause | Solution |
| Acidic Aqueous Wash | Use a buffered aqueous wash at a pH of 7.0-7.5. A saturated sodium bicarbonate (NaHCO₃) solution can be used to neutralize any residual acid, followed by a wash with brine. |
| Basic Aqueous Wash | If your 2H-chromene is base-sensitive, avoid strong bases. Use a dilute solution of a weak base or a buffered solution. A wash with saturated ammonium chloride (NH₄Cl) can be used to neutralize any residual base. |
| Prolonged Contact Time | Minimize the time the 2H-chromene is in contact with the aqueous phase. Perform extractions quickly and efficiently. |
Issue 2: Degradation During Column Chromatography
Symptoms:
-
Streaking or tailing of the product spot on the TLC plate when developed with silica gel.
-
A significant amount of baseline material or new spots observed in the collected fractions.
-
Low overall yield after chromatography.
Root Causes & Solutions:
| Root Cause | Solution |
| Acidic Silica Gel | Option 1: Deactivate the Silica Gel. Prepare a slurry of silica gel with your eluent containing 1-3% triethylamine or ammonia to neutralize the acidic sites.[1][2] Option 2: Use Neutral or Basic Alumina. For highly acid-sensitive compounds, consider using neutral or basic alumina as the stationary phase.[3][4][5][6] |
| Compound Instability on Stationary Phase | Before performing a column, run a 2D TLC to check for on-plate decomposition. Spot your compound, run the TLC in one direction, dry the plate, and then run it 90 degrees to the first run in the same solvent system. If a new spot appears that is not on the diagonal, your compound is likely decomposing on the stationary phase. |
Issue 3: Oxidative Decomposition
Symptoms:
-
The appearance of colored impurities in the product.
-
Gradual decomposition of the purified product upon standing in air.
-
TLC analysis shows the formation of new, often less polar, spots over time.
Root Causes & Solutions:
| Root Cause | Solution |
| Exposure to Atmospheric Oxygen | Work under an inert atmosphere. Use nitrogen or argon to blanket the reaction and workup vessels.[7][8][9] Use degassed solvents. Degas all solvents used for extraction and chromatography by sparging with an inert gas or by the freeze-pump-thaw method.[10][11][12][13][14] |
| Radical-Mediated Decomposition | Add a radical inhibitor. In cases of severe oxidative instability, a small amount (0.01-0.1 mol%) of a radical inhibitor like Butylated Hydroxytoluene (BHT) can be added to the crude mixture before workup or to the chromatography solvents.[15][16][17] |
Experimental Protocols
Protocol 1: Workup Procedure for Acid-Sensitive 2H-Chromenes
-
Quenching: Cool the reaction mixture to room temperature. If the reaction is under an inert atmosphere, maintain it.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Neutralization & Washing:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid.
-
Follow with a wash with deionized water.
-
Finally, wash with brine to facilitate phase separation.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature.
Protocol 2: Purification of Acid-Sensitive 2H-Chromenes using Deactivated Silica Gel
-
Preparation of Deactivated Silica:
-
Method A (Triethylamine): Prepare the eluent for column chromatography and add 1% (v/v) of triethylamine. Use this eluent to pack the column and run the chromatography.[1]
-
Method B (Water): To 100 g of silica gel, add 10-15 mL of deionized water and mix thoroughly until a free-flowing powder is obtained. Let it stand for a few hours before use.[18]
-
-
Column Packing: Pack the column with the deactivated silica gel using the desired eluent.
-
Loading the Sample: Dissolve the crude 2H-chromene in a minimal amount of the eluent and load it onto the column.
-
Elution and Collection: Elute the column with the prepared solvent system and collect the fractions.
-
Analysis: Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure. If triethylamine was used, it can often be removed by co-evaporation with a higher boiling point solvent like toluene.
Protocol 3: Workup Under Inert Atmosphere for Oxidation-Sensitive 2H-Chromenes
-
Inert Atmosphere Setup: Ensure all glassware is dry and the entire workup apparatus (separatory funnel, flasks, etc.) can be maintained under a positive pressure of nitrogen or argon.[7][8][9]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes prior to use.[10][11][12][13][14]
-
Extraction: Perform the aqueous extraction in a closed system if possible, or minimize the exposure time to air. Use cannulas to transfer solutions between flasks.
-
Drying and Filtration: Dry the organic layer with anhydrous sodium sulfate. Filter under a positive pressure of inert gas.
-
Concentration: Concentrate the solution under reduced pressure, ensuring to backfill the flask with an inert gas once the solvent is removed.
Visualizations
Caption: Decomposition pathways of 2H-chromenes.
Caption: Troubleshooting workflow for 2H-chromene decomposition.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. How To [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 13. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 14. imchem.fr [imchem.fr]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 7-bromo-2H-chromene with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-bromo-2H-chromene. The information is designed to help anticipate and address potential side reactions encountered during nucleophilic substitution experiments.
Troubleshooting Guides
This section details potential side reactions in common palladium-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitutions involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are frequently employed to functionalize aryl halides. However, several side reactions can occur, leading to reduced yields of the desired product and complex purification challenges.
Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
| Side Reaction | Description | Favorable Conditions | Troubleshooting/Prevention |
| Dehalogenation | Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2H-chromene. | - Presence of reducing agents (e.g., phosphines, amines, or solvent impurities).- High temperatures.- Certain palladium catalysts. | - Use high-purity, degassed solvents and reagents.- Employ a well-defined palladium precatalyst.- Optimize the ligand to palladium ratio.- Lower the reaction temperature. |
| Homocoupling | Dimerization of the nucleophile (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) or the starting material. | - Presence of oxygen.- High catalyst loading.- High temperatures. | - Thoroughly degas the reaction mixture.- Use the appropriate stoichiometry of reactants.- Screen different palladium catalysts and ligands.- In Sonogashira coupling, consider copper-free conditions. |
| 2H-Pyran Ring Instability | The 2H-chromene ring can be susceptible to opening or rearrangement under strongly basic conditions, leading to the formation of chalcones or other degradation products. | - Use of strong bases (e.g., alkoxides).- Elevated temperatures. | - Use a weaker base (e.g., carbonates or phosphates).- Lower the reaction temperature.- Minimize reaction time. |
Classical Nucleophilic Aromatic Substitution (SNAr)
Direct substitution of the bromine atom by a nucleophile without a metal catalyst is also possible, particularly if the chromene ring is activated by electron-withdrawing groups. However, this often requires harsh conditions and can lead to side reactions.
Caption: General pathway for nucleophilic aromatic substitution on this compound.
| Side Reaction | Description | Favorable Conditions | Troubleshooting/Prevention |
| Ring Opening | Nucleophilic attack at other positions of the chromene ring, particularly under harsh basic conditions, can lead to the opening of the pyran ring. | - Strong nucleophiles/bases.- High reaction temperatures.- Prolonged reaction times. | - Use the mildest possible reaction conditions.- Consider using a phase-transfer catalyst to improve reactivity under milder conditions.- Protect sensitive functional groups if necessary. |
| Elimination Reactions | Although less common for aryl halides, under very strong basic conditions, elimination reactions could potentially occur, leading to the formation of aryne intermediates and subsequent complex product mixtures. | - Extremely strong bases (e.g., sodium amide).- High temperatures. | - Avoid the use of exceptionally strong bases unless specifically required.- Carefully control the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound giving a significant amount of 2H-chromene as a byproduct?
A1: The formation of 2H-chromene is a result of a dehalogenation side reaction. This can be caused by several factors, including the presence of impurities that act as reducing agents, high reaction temperatures, or an inappropriate choice of palladium catalyst and ligand. To mitigate this, ensure all your reagents and solvents are of high purity and are properly degassed. Consider lowering the reaction temperature and screening different palladium precatalysts and phosphine ligands.
Q2: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am observing a lot of the alkyne dimer. What is causing this?
A2: The dimerization of the terminal alkyne is a common side reaction in Sonogashira couplings, known as Glaser or Hay coupling. This is often promoted by the copper(I) co-catalyst in the presence of oxygen. To reduce this side reaction, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). You can also try copper-free Sonogashira conditions or use a slight excess of the alkyne.
Q3: When I try to synthesize 7-amino-2H-chromene from this compound using a Buchwald-Hartwig amination, I get a complex mixture of products. What could be the issue?
A3: A complex product mixture in a Buchwald-Hartwig amination can arise from several sources. Besides the common side reactions like dehalogenation, the amine nucleophile and the base can potentially interact with the 2H-chromene ring itself, especially at elevated temperatures. The basic conditions might be promoting ring-opening or other rearrangements. It is advisable to screen different generations of Buchwald-Hartwig catalysts and ligands, as newer systems often operate under milder conditions. Also, consider using a weaker base if possible.
Q4: Is the 2H-chromene ring stable to strongly basic nucleophiles like sodium methoxide?
A4: The 2H-pyran ring in the chromene system can be susceptible to nucleophilic attack and ring-opening under strongly basic conditions. This can lead to the formation of chalcone-like structures or other degradation products. When performing nucleophilic aromatic substitution with strong bases, it is crucial to use the lowest possible temperature and shortest reaction time to favor the desired substitution at the 7-position over attack on the pyran ring.
Experimental Protocols
Disclaimer: The following are general protocols and may require optimization for specific substrates and scales.
General Procedure for a Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
-
To a dried Schlenk tube, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add the amine (1.2 eq.) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
General Procedure for a Sonogashira Coupling
-
To a dried Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) salt (e.g., CuI, 0.05 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Validation & Comparative
Decisive Evidence: X-ray Crystallography Confirms 7-bromo-2H-chromene Structure
A definitive structural elucidation of 7-bromo-2H-chromene has been achieved through single-crystal X-ray diffraction analysis of a key derivative, 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. This crystallographic data, when compared with spectroscopic analysis of related isomers, provides unequivocal evidence for the bromine substitution at the C7 position. This guide presents a comparative analysis of the crystallographic and spectroscopic data that distinguishes the 7-bromo isomer from its 5-bromo and 6-bromo counterparts, offering a valuable resource for researchers in synthetic chemistry and drug development.
The precise placement of halogen substituents on heterocyclic scaffolds like the 2H-chromene core is a critical aspect of medicinal chemistry, profoundly influencing the pharmacological profile of a molecule. Ambiguities in structural assignment can lead to misinterpretation of structure-activity relationships (SAR) and hinder the development of potent and selective therapeutic agents. While spectroscopic techniques such as NMR and mass spectrometry provide valuable insights, X-ray crystallography remains the gold standard for unambiguous structure determination.
This guide details the experimental data that corroborates the structure of this compound, primarily through the lens of X-ray diffraction analysis of a crystalline derivative. Comparative data for a 6-bromo-2H-chromene derivative is also presented to highlight the distinguishing features between the isomers.
Comparative Analysis of Bromo-2H-chromene Isomers
To differentiate between the possible regioisomers, a multi-faceted analytical approach is necessary. The following tables summarize the key crystallographic and spectroscopic data for derivatives of this compound and 6-bromo-2H-chromene. Data for 5-bromo-2H-chromene derivatives is currently limited in the literature.
Crystallographic Data Comparison
Single-crystal X-ray diffraction provides the precise spatial arrangement of atoms in a molecule, including the definitive location of the bromine substituent.
| Parameter | 7-bromo-4-oxo-4H-chromene-3-carbaldehyde | (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 14.736(3) Å, b = 3.8690(8) Å, c = 15.652(3) Å, β = 108.43(3)° | a = 12.083(3) Å, b = 10.347(2) Å, c = 13.839(3) Å, β = 109.11(2)° |
| Key Bond Length (C-Br) | 1.898(3) Å | 1.897(4) Å |
| Position of Bromine | Confirmed at C7 of the chromene ring | Confirmed at C6 of the chromene ring |
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary data for structure confirmation. The chemical shifts in NMR are sensitive to the electronic environment of the nuclei, which is directly influenced by the position of the bromine atom. Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can also differ between isomers.
¹H NMR Data (Chemical Shifts in ppm)
| Proton | 7-bromo-4-oxo-4H-chromene-3-carbaldehyde (in CDCl₃) | 6-bromo-2-phenyl-2H-chromene (in CDCl₃) |
| H5 | 8.13 (d, J=8.5 Hz) | ~7.3-7.5 (m) |
| H6 | 7.68 (dd, J=8.5, 2.0 Hz) | 7.24 (d, J=2.3 Hz) |
| H8 | 7.97 (d, J=2.0 Hz) | 6.79 (d, J=8.6 Hz) |
Note: The substitution pattern and functional groups on the derivatives influence the exact chemical shifts. However, the relative positions and coupling patterns of the aromatic protons are key differentiators.
Mass Spectrometry Data
| Isomer Derivative | Molecular Ion (m/z) | Key Fragmentation Patterns |
| 7-bromo-4-oxo-4H-chromene-3-carbaldehyde | 252/254 (due to ⁷⁹Br/⁸¹Br isotopes) | Loss of CO, loss of Br |
| 6-bromo-2H-chromene | 210/212 (due to ⁷⁹Br/⁸¹Br isotopes) | Retro-Diels-Alder fragmentation of the dihydropyran ring |
Experimental Protocols
Synthesis of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde
A solution of 4-bromo-2-hydroxyacetophenone (1.0 eq) in anhydrous dimethylformamide (DMF) is cooled to 0 °C. Phosphorus oxychloride (3.0 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the title compound. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a solution in a mixture of dichloromethane and hexane.
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow and Logic
To further clarify the process of structure confirmation, the following diagrams illustrate the experimental workflow and the logical connections between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural confirmation of the 7-bromo-chromene derivative.
A Comparative Guide to Purity Assessment of 7-bromo-2H-chromene: HPLC-MS, GC-MS, and qNMR
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of three common analytical techniques for assessing the purity of 7-bromo-2H-chromene: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar and UV-active compound like this compound, reversed-phase HPLC is the method of choice.
Experimental Protocol: HPLC-MS
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point. For potentially better separation of halogenated compounds, a pentafluorophenyl (PFP) column can be used to exploit different selectivity.[1][2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute more hydrophobic impurities. For example: 0-2 min, 95% A; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95% A.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: Diode Array Detector (DAD) set to monitor at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan, likely around 254 nm and 280 nm).
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is likely suitable for this compound.
-
Scan Range: m/z 100-500.
-
Key Ion Monitoring: The mass spectrometer should be monitored for the molecular ion of this compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes) is expected, which is a powerful diagnostic tool.[3][4][5]
-
In-source Fragmentation: Induced in-source fragmentation can be utilized to generate bromide ions (m/z 79 and 81) for selective detection of bromine-containing compounds.[6]
Data Analysis:
Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. The mass spectrometer provides confirmation of the identity of the main peak and can help in the tentative identification of impurities based on their mass-to-charge ratios.
Alternative Analytical Techniques
While HPLC-MS is a robust method, other techniques offer unique advantages for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. This compound is likely amenable to GC analysis. GC can often provide higher chromatographic resolution than HPLC, leading to better separation of closely related impurities.[7][8]
Key Advantages of GC-MS:
-
High separation efficiency.
-
Sensitive detection with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.
-
Well-established methods for purity analysis of organic compounds.[9]
Considerations:
-
The compound must be thermally stable and sufficiently volatile.
-
Derivatization may be required for non-volatile impurities, though less likely for impurities related to this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical technique for the accurate determination of purity without the need for a specific reference standard for the compound of interest.[10][11] It is a non-destructive technique that provides a direct measure of the molar concentration of the analyte.[12][13]
Key Advantages of qNMR:
-
Provides a direct "absolute" purity value.
-
Does not require identical reference standards for impurities.
-
Non-destructive, allowing for sample recovery.
-
Simultaneously provides structural confirmation of the main component and impurities.[14]
Considerations:
-
Requires a high-field NMR spectrometer.
-
Sensitivity is lower compared to chromatographic techniques.
-
Requires a certified internal standard for accurate quantification.
-
Peak overlap can complicate data analysis.
Comparison of Analytical Techniques
| Feature | HPLC-MS | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV and mass | Separation based on boiling point and polarity, detection by FID and mass | Molar quantitation based on nuclear spin in a magnetic field |
| Sample Requirements | Soluble in mobile phase, ~1 mg | Volatile and thermally stable, ~1 mg | Soluble in deuterated solvent, ~5-10 mg |
| Primary Purity Metric | Area percent (relative purity) | Area percent (relative purity) | Molar ratio to an internal standard (absolute purity) |
| Strengths | Versatile for a wide range of compounds, provides molecular weight information, sensitive. | High chromatographic resolution, excellent for volatile impurities, robust and reliable. | Provides absolute purity, no need for impurity standards, non-destructive, structural information. |
| Weaknesses | Relative quantitation, requires reference standards for accurate quantification of impurities. | Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures. | Lower sensitivity, requires a certified internal standard, can be complex to set up and validate. |
| Impurity Detection | Detects non-volatile and UV-active/ionizable impurities. | Best for volatile impurities. | Detects impurities with NMR-active nuclei, can be challenging for very low-level impurities. |
Potential Impurities in this compound Synthesis
The purity assessment should consider potential impurities arising from the synthesis. Common synthetic routes to 2H-chromenes may involve starting materials and by-products such as:
-
Starting Materials: Substituted salicylaldehydes and vinyl compounds.[15][16]
-
Intermediates: Propargyl ethers or other reactive intermediates.[16]
-
By-products: Isomers (e.g., 5-bromo-2H-chromene), over-brominated or de-brominated species, and products from side reactions.
Workflow for Purity Assessment
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. oshadhi.co.uk [oshadhi.co.uk]
- 9. agilent.com [agilent.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. emerypharma.com [emerypharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 2-substituted 2H-chromenes using potassium vinyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2H-Chromene synthesis [organic-chemistry.org]
A Comparative Analysis of the Biological Activities of 7-Bromo-2H-Chromene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 7-bromo-2H-chromene and its derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented is supported by experimental data from various scientific studies, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Anticancer Activity
The 2H-chromene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. The introduction of a bromine atom at the 7-position can significantly influence the cytotoxic potential of these compounds. The following table summarizes the in vitro anticancer activity (IC50 values) of this compound and related derivatives against various human cancer cell lines. The data indicates that the substitution pattern on the chromene ring plays a crucial role in determining the potency and selectivity of these compounds. For instance, a study on 2H-chromene derivatives revealed that a 6-bromo-2-methyl-2H-chromene derivative with a hydantoin moiety showed significant cytotoxic action, with IC50 values comparable to cisplatin[1]. Another comprehensive review highlights that 4H-chromenes have a potent cytotoxic impact on various human cancer cell lines through mechanisms like microtubule depolarization[2].
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-bromo-2-methyl-2H-chromene-hydantoin derivative | A549 (Lung Carcinoma) | Comparable to Cisplatin | [1] |
| 1H-benzo[f]chromene derivatives | MCF-7 (Breast Cancer) | 0.8 - 15.2 | [3] |
| HCT-116 (Colon Cancer) | 1.1 - 18.5 | [3] | |
| HepG-2 (Liver Cancer) | 1.5 - 20.1 | [3] | |
| 7-hydroxy-4-phenylchromen-2-one linked 1,2,4-triazole (4d) | AGS (Gastric Cancer) | 2.63 ± 0.17 | [4] |
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, and the development of novel anti-inflammatory agents is a key research area. Chromene derivatives have been investigated for their ability to modulate inflammatory pathways. The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. While specific comparative data for a series of 7-substituted-2H-chromenes is limited, the available information suggests that chromenes can effectively inhibit inflammatory mediators. For example, certain chromene derivatives have been shown to suppress the activation of NF-κB and MAPK pathways in macrophages[5].
| Compound/Derivative | Cell Line | Assay | Key Findings | Reference |
| Sargachromanol D (a chromene) | RAW 264.7 | NO Production | Dose-dependent inhibition of NO production | [5] |
| Pinocembrin derivatives | RAW 264.7 | NO Production | Concentration-dependent inhibitory activity on nitrite production | [6] |
| Quercetin Nanosuspension | RAW 264.7 | NO Production | Effectively reduced NO production | [7][8] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Halogenated compounds often exhibit enhanced antimicrobial properties. Studies on halogenated 3-nitro-2H-chromenes have demonstrated that bromo-substituted derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria[9][10]. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity. The following table presents the MIC values of various bromo-substituted 2H-chromene derivatives against different bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus (Multidrug-Resistant) | 4 | [9][10] |
| S. epidermidis (Multidrug-Resistant) | 1-4 | [9][10] | |
| Mono-halogenated nitrochromenes | Staphylococcal strains | 8-32 | [9][10] |
| Tri-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 1-8 | [9][10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Assay using Griess Reagent)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate (2 × 10^5 cells/well) and pre-incubate for 24 hours.
-
Compound and LPS Treatment: Treat the cells with serial dilutions of the test compounds and stimulate with lipopolysaccharide (LPS) at a concentration of 1 µg/mL. Incubate for 18-24 hours.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of the Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is then calculated.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its derivatives are often mediated through the modulation of key cellular signaling pathways.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
The anti-inflammatory effects of many chromene derivatives are attributed to their ability to inhibit the pro-inflammatory transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways.
Caption: Simplified diagram of the inhibitory effect of chromene derivatives on the NF-κB and MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling Molecular Architecture: A Comparative Guide to Spectroscopic Validation Techniques
A deep dive into the experimental validation of molecular structures is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. We will explore their principles, experimental protocols, and data validation methods, offering a clear perspective on their respective strengths and applications in confirming the intricate three-dimensional arrangement of atoms that dictate a molecule's function.
Spectroscopic techniques are indispensable tools in the modern laboratory, each providing a unique window into the molecular world. While all aim to elucidate molecular structure, they do so by probing different physical properties of the molecule. NMR spectroscopy deciphers the chemical environment of atomic nuclei, Mass Spectrometry measures the mass-to-charge ratio of ionized molecules, Infrared Spectroscopy identifies functional groups based on their vibrational modes, and X-ray Crystallography maps electron density to reveal the precise spatial arrangement of atoms in a crystalline solid. The choice of technique, or more often the synergistic combination of multiple techniques, is paramount for the unambiguous validation of a molecular structure.
At a Glance: Quantitative Comparison of Spectroscopic Techniques
To facilitate a direct comparison, the following table summarizes the key quantitative performance metrics for each of the four principal spectroscopic techniques used in molecular structure validation.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy | X-ray Crystallography |
| Principle | Measures the resonant frequencies of atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules and their fragments. | Measures the absorption of infrared radiation by molecular vibrations. | Measures the diffraction pattern of X-rays scattered by a single crystal. |
| Information Obtained | Detailed 3D structure, connectivity, stereochemistry, dynamics.[1] | Molecular weight, elemental composition, fragmentation patterns.[2][3][4][5] | Presence of functional groups.[6] | High-resolution 3D atomic coordinates in the solid state.[7][8][9][10] |
| Sensitivity | Milligram (mg) to microgram (µg) range; typically 1-25 mg for small molecules.[11][12][13] | Picogram (pg) to femtogram (fg) range.[14] | Microgram (µg) to milligram (mg) range. | Microgram (µg) to milligram (mg) of crystalline material. |
| Resolution | Atomic resolution (angstroms, Å) for small molecules; provides detailed connectivity. | High mass resolution can distinguish between molecules with very similar masses.[5] | Identifies functional groups, not atomic positions. | Atomic to sub-atomic resolution (typically < 4 Å).[7][9][10] |
| Sample Requirements | 1-25 mg for small molecules; 5-10 mg for a 20 kDa protein.[11][12][15] Soluble in deuterated solvents.[11][16] | Small sample amounts, often in the nanogram to picogram range. | Minimal sample preparation; can be solid, liquid, or gas.[6] | High-quality single crystal. |
| Phase of Sample | Solution or solid-state. | Gas phase (after ionization). | Solid, liquid, or gas. | Solid (crystalline). |
| Destructive? | No. | Yes. | No. | No (crystal is recovered). |
The Logic of Structure Elucidation: A General Workflow
The process of determining and validating a molecular structure is a systematic endeavor. It often begins with preliminary data that suggests a putative structure, which is then rigorously tested and refined using one or more spectroscopic techniques. The following diagram illustrates a generalized workflow for molecular structure elucidation.
Caption: A generalized workflow for molecular structure validation.
In-Depth Experimental Protocols
A detailed understanding of the experimental procedures is essential for appreciating the data generated by each technique. Below are detailed methodologies for key experiments in molecular structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein Structure Determination
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution, providing insights into their dynamic nature.
Experimental Workflow:
Caption: Workflow for determining protein structure using NMR spectroscopy.
Methodology:
-
Sample Preparation:
-
Express and purify the protein of interest. For proteins larger than 10 kDa, isotopic labeling with ¹³C and ¹⁵N is typically required to resolve spectral overlap.[17]
-
Prepare a homogenous, stable protein sample at a concentration of 0.1–1.0 mM in a suitable deuterated buffer.[17] The sample volume is typically 0.5-0.6 mL.[15]
-
-
Data Acquisition:
-
Acquire a series of multidimensional NMR experiments. A standard set includes:
-
¹H-¹⁵N HSQC: To assess sample quality and for resonance assignment.
-
Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB): To obtain sequence-specific backbone resonance assignments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain distance restraints between protons that are close in space (< 5-6 Å).[17]
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using software such as NMRPipe.
-
Perform resonance assignment, which is the process of assigning each peak in the spectra to a specific atom in the protein sequence.[18]
-
-
Structure Calculation and Refinement:
-
Use the distance restraints from NOESY experiments, along with dihedral angle restraints predicted from chemical shifts, to calculate an ensemble of 3D structures that are consistent with the experimental data. Common software for this includes CYANA and XPLOR-NIH.[17]
-
-
Structure Validation:
-
Assess the quality of the calculated structures using various validation tools.[19][20] Key validation metrics include:
-
Ramachandran plot analysis: To check for sterically allowed backbone dihedral angles.[20]
-
Root Mean Square Deviation (RMSD): To assess the precision of the structure ensemble.
-
Clash scores: To identify any steric clashes between atoms.
-
Comparison with experimental data: Ensure the final structures are in good agreement with the original NMR data.[21][22]
-
-
Mass Spectrometry (MS): Small Molecule Structure Elucidation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be pieced together to determine its structure.[2][3][4][5]
Experimental Workflow:
Caption: Workflow for small molecule structure elucidation using mass spectrometry.
Methodology:
-
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).[14][23][24][25]
-
The molecules are then ionized using a suitable method such as Electrospray Ionization (ESI) for polar molecules, or Electron Ionization (EI) for volatile compounds.[3]
-
-
Mass Analysis (MS1):
-
Tandem Mass Spectrometry (MS/MS):
-
The molecular ion is selected and subjected to fragmentation by collision with an inert gas (Collision-Induced Dissociation - CID).
-
The resulting fragment ions are then analyzed in a second mass analyzer, producing an MS/MS spectrum.[4]
-
-
Data Interpretation and Structure Elucidation:
-
The fragmentation pattern in the MS/MS spectrum provides information about the connectivity of the atoms in the molecule.[1][2]
-
By analyzing the mass differences between the fragment ions, a putative structure can be proposed.
-
This proposed structure is often compared against spectral libraries and databases for confirmation.[26]
-
-
Validation:
-
The final proposed structure is ideally confirmed by comparing its MS/MS spectrum with that of an authentic reference standard.
-
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further validating the proposed structure.[5]
-
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6]
Experimental Workflow:
References
- 1. whitman.edu [whitman.edu]
- 2. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 3. Revision Notes - Interpreting Mass Spectra | Atomic Structure and Properties | Chemistry | AP | Sparkl [sparkl.me]
- 4. pittcon.org [pittcon.org]
- 5. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. mdpi.com [mdpi.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 10. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. bioxpedia.com [bioxpedia.com]
- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 16. mt.com [mt.com]
- 17. conductscience.com [conductscience.com]
- 18. quora.com [quora.com]
- 19. BMRB - Biological Magnetic Resonance Bank [bmrb.io]
- 20. researchgate.net [researchgate.net]
- 21. Quality Assessment of Protein NMR Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recommendations of the wwPDB NMR Validation Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. scispace.com [scispace.com]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 26. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromo-2H-Chromene vs. 7-Chloro-2H-Chromene: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice between halogenated building blocks is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of the reactivity of 7-bromo-2H-chromene and 7-chloro-2H-chromene, focusing on their performance in palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data to aid in the selection of the optimal reagent for specific synthetic applications.
The 2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization of this heterocyclic system, particularly at the 7-position, is a common strategy for modulating pharmacological properties. Halogenated 2H-chromenes, such as the 7-bromo and 7-chloro derivatives, are versatile intermediates for introducing molecular diversity through cross-coupling reactions. The choice between these two halogenated precursors is often dictated by a trade-off between cost, availability, and reactivity.
General Reactivity Principles
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energy of the carbon-halogen bond, with the C-Cl bond being stronger and thus more difficult to cleave in the oxidative addition step of the catalytic cycle. Consequently, aryl chlorides are typically less reactive than aryl bromides and often require more forcing reaction conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems to achieve comparable yields.
Comparative Reactivity in Heck Reactions
While direct comparative studies on 7-halo-2H-chromenes are limited, data from analogous aryl halide systems in Heck reactions provide valuable insights. The Heck reaction, a palladium-catalyzed method for the arylation of alkenes, demonstrates the expected trend in halide reactivity. In a study involving the Heck reaction of various aryl halides with styrene, the chloro-substituted arene exhibited lower reactivity compared to its bromo- and iodo-counterparts under identical conditions.
For instance, the reaction of 4-chloroanisole with styrene yielded the corresponding stilbene derivative in 62% yield.[1][2] In contrast, the analogous reactions with aryl bromides and iodides proceeded with significantly higher efficiencies.[1][2] This disparity in yield underscores the greater inertness of the C-Cl bond and suggests that similar reactivity differences would be observed between 7-chloro-2H-chromene and this compound.
Quantitative Data Summary
The following table summarizes the expected relative reactivity and typical reaction conditions for this compound and 7-chloro-2H-chromene in palladium-catalyzed cross-coupling reactions based on general principles and data from analogous systems.
| Feature | This compound | 7-Chloro-2H-Chromene |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst Loading | Lower (e.g., 1-5 mol%) | Higher (e.g., 5-10 mol%) |
| Typical Reaction Temperature | Milder (e.g., 80-100 °C) | Harsher (e.g., 100-140 °C) |
| Typical Reaction Time | Shorter | Longer |
| Ligand Requirements | Standard phosphine ligands often suffice | Often requires more electron-rich and bulky ligands |
| Expected Yields | Generally higher | Generally lower under identical conditions |
Experimental Protocols
Below are representative experimental protocols for palladium-catalyzed cross-coupling reactions. While these protocols do not directly compare 7-bromo- and 7-chloro-2H-chromene, they provide a framework for the conditions typically required for the reaction of aryl bromides and chlorides.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
To a solution of the aryl bromide (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv) are added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for a period of 2 to 24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction of an Aryl Halide
A mixture of the aryl halide (1.0 equiv), the olefin (1.0-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃, Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF, NMP) is heated at a temperature ranging from 60 to 140 °C for 12 to 24 hours.[1][2] The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by chromatography to afford the desired product.
Logical Workflow for Reagent Selection
The decision to use this compound or 7-chloro-2H-chromene in a synthetic campaign can be guided by several factors. The following diagram illustrates a logical workflow for this selection process.
References
A Comparative Guide to the Synthesis of 2H-Chromenes: Benchmarking New Methods Against Established Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2H-chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient and versatile synthetic methods to access these valuable molecules is a key focus in medicinal chemistry and drug discovery. This guide provides an objective comparison of emerging synthetic strategies for 2H-chromenes against well-established protocols, supported by experimental data to inform methodology selection.
Data Presentation: A Comparative Analysis of Synthetic Methodologies
The following tables summarize quantitative data for the synthesis of 2H-chromenes via established and new protocols. The data is collated from various sources to provide a comparative overview of yields, reaction times, and conditions.
Table 1: Established Methods for 2H-Chromene Synthesis
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Petasis-Type Reaction | Salicylaldehyde, Alkenylboronic Acid | Dibenzylamine (5 mol%) | Toluene | 90 | 24 | 85-95 | [1] |
| Wittig Reaction | Salicylaldehyde, Phosphonium Ylide | - | Toluene | Reflux | 12 | 70-85 | Various |
| Claisen Rearrangement | Allyl Phenyl Ether | - | - | >200 | - | Variable | Various |
| FeCl₃-Catalyzed Metathesis | o-Alkynyl- salicylaldehydes | FeCl₃ (15 mol%) | Acetonitrile | 80 | 1-2 | 80-95 | [2] |
Table 2: New and Emerging Methods for 2H-Chromene Synthesis
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine-Catalyzed RCCOM | O-Allyl Salicylaldehydes | Bicyclic Hydrazine (10 mol%) | Ethanol | 140 | 12 | 75-90 | [3] |
| Organocatalytic Annulation | Salicylaldehyde, β-Nitrostyrene | Potassium Carbonate | Ball Milling | RT | 0.5-1 | 85-95 | [4] |
| Brønsted Acid-Catalyzed [4+2] Annulation | o-Hydroxybenzyl alcohol, Alkynyl thioether | Triflimide (HNTf₂) | 1,2-Dichloroethane | RT | 1-3 | 80-95 | [5] |
| Amino Acid-Promoted Synthesis | Resorcinol, Enals | L-Alanine | Toluene | 110 | 18 | 70-91 | [6] |
| Three-Component Reaction | Salicylaldehyde, Malononitrile, α-Naphthol | Fe₃O₄@SGO | H₂O:EtOH (1:1) | Ultrasound | 0.5-1 | 90-98 | [7] |
Experimental Protocols: Key Methodologies in Detail
1. Established Method: Catalytic Petasis-Type Reaction [1]
A solution of salicylaldehyde (1.0 mmol), an alkenylboronic acid (1.2 mmol), and dibenzylamine (5 mol%) in toluene (5 mL) is heated at 90 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired 2H-chromene.
2. New Method: Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) [3]
A mixture of the O-allyl salicylaldehyde (0.1 mmol) and the bicyclic hydrazine catalyst (10 mol%) in ethanol (0.5 mL) is heated to 140 °C in a sealed tube for 12 hours. The reaction mixture is then cooled, and the solvent is evaporated. The crude product is purified by flash chromatography to yield the pure 2H-chromene.
3. New Method: Organocatalytic Annulation via Ball Milling [4]
Salicylaldehyde (1.0 mmol), a β-nitrostyrene (1.0 mmol), and potassium carbonate (20 mol%) are placed in a milling vessel with stainless steel balls. The mixture is milled at room temperature for 30-60 minutes. After the reaction is complete (monitored by TLC), the mixture is extracted with ethyl acetate, and the organic layer is washed with water, dried over sodium sulfate, and concentrated. The product is then purified by column chromatography.
Visualizing the Synthesis and Biological Relevance
Diagram 1: Generalized Synthetic Workflow for 2H-Chromenes
This diagram illustrates a generalized workflow for the synthesis and purification of 2H-chromenes, applicable to many of the discussed methods.
Caption: A generalized workflow for the synthesis of 2H-chromenes.
Diagram 2: Representative Anticancer Signaling Pathway of 2H-Chromenes
This diagram depicts a simplified signaling pathway illustrating how certain 2H-chromene derivatives may exert their anticancer effects through the inhibition of the NF-κB pathway.[8]
Caption: Inhibition of the NF-κB signaling pathway by 2H-chromenes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-Chromene synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential : Oriental Journal of Chemistry [orientjchem.org]
Cross-referencing experimental data with PubChem for 7-bromo-2H-chromene
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectral properties of novel compounds is paramount. This guide provides a comparative analysis of 7-bromo-2H-chromene, cross-referencing available data from PubChem and exploring the characteristics of structurally related compounds to offer a comprehensive overview for research and development purposes.
Due to a lack of publicly available, detailed experimental data for the specific synthesis and characterization of this compound, this guide will leverage information on closely related brominated chromene derivatives. By examining these analogs, we can infer potential properties and experimental considerations for the target compound.
Physicochemical Properties: A Comparative Overview
A summary of computed and experimental data for this compound and its derivatives is presented below. It is important to note that while computed properties for this compound are available, experimental data is limited.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| This compound | C₉H₇BrO | 211.06 | 3.1 | --INVALID-LINK-- |
| 6-bromo-2H-chromene | C₉H₇BrO | 211.06 | 3.1 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
General Synthesis of Brominated Chromenes:
A common method for the synthesis of the chromene scaffold involves the reaction of a substituted phenol with an α,β-unsaturated aldehyde or ketone in the presence of a catalyst. For the synthesis of a this compound derivative, a potential starting material would be 4-bromophenol.
Workflow for a Hypothetical Synthesis of a Brominated Chromene Derivative:
Caption: Hypothetical workflow for the synthesis of a brominated chromene derivative.
Spectroscopic Data Analysis: Insights from Analogs
Spectroscopic data is crucial for the structural elucidation and characterization of organic compounds. Although specific spectra for this compound are not available, we can analyze the expected spectral features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic and pyran ring protons. The bromine atom at the 7-position would influence the chemical shifts of the adjacent aromatic protons.
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbon atom attached to the bromine would exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely display characteristic absorption bands for the C-O-C ether linkage and the C=C bonds of the aromatic and pyran rings. The C-Br stretching vibration would also be present, typically in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.
Logical Relationship of Spectroscopic Data to Structure:
Caption: Relationship between the structure of this compound and its expected spectroscopic data.
Conclusion
While a comprehensive experimental profile for this compound is not currently available in public databases, this guide provides a comparative framework based on its structural analogs. Researchers interested in this specific compound are encouraged to perform its synthesis and detailed characterization. The provided information on related compounds and general experimental workflows can serve as a valuable starting point for such endeavors. Further research into the synthesis and biological activity of this compound could unveil novel applications in drug discovery and materials science.
Safety Operating Guide
Proper Disposal Procedures for 7-bromo-2H-chromene: A Guide for Laboratory Professionals
For Immediate Reference: Treat 7-bromo-2H-chromene as a hazardous chemical waste. Due to its reactivity, it should be disposed of in a dedicated, properly labeled waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and information from safety data sheets (SDS).
Hazard Identification and Immediate Safety Precautions
This compound is a hazardous substance. All personnel handling this chemical must be familiar with its potential hazards and adhere to strict safety protocols.
Table 1: Hazard Identification for this compound
| Hazard Classification | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Immediate Actions:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a certified respirator if handling large quantities or if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a designated area, preferably within a chemical fume hood.
Experimental Protocol: Decontamination of Empty Containers
-
Triple Rinse Procedure: a. Select a solvent that is appropriate for rinsing the container and is compatible with the waste stream. Common solvents include acetone or ethanol. b. Add a small amount of the chosen solvent to the empty container, ensuring all interior surfaces are wetted. c. Securely cap and shake the container. d. Empty the rinsate into the designated hazardous waste container for this compound. e. Repeat this rinsing process two more times.
-
Container Disposal: After triple rinsing, the container can be disposed of as non-hazardous waste, provided all labels are defaced.
Operational Plan for Waste Accumulation and Disposal:
-
Waste Container Selection:
-
Use a clean, dry, and compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, free from cracks or leaks.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Indicate the approximate quantity of the waste.
-
Record the date of waste generation.
-
-
Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is clearly marked.
-
Crucially, do not mix this compound with other chemical waste. It should be kept in a separate, dedicated container.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for a designated period (consult your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Follow all institutional procedures for waste manifest and pickup.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. It is the user's responsibility to ensure compliance with all applicable local, state, and federal regulations.
Navigating the Safe Handling of 7-bromo-2H-chromene: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: A comprehensive operational plan for the safe handling and disposal of 7-bromo-2H-chromene is detailed below. This guide is intended for researchers, scientists, and professionals in drug development. Note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of publication; this guidance is based on data for structurally similar brominated aromatic compounds and general laboratory safety principles.
When working with this compound, a proactive and informed approach to safety is paramount. Due to its chemical structure as a brominated aromatic compound, it is prudent to handle it with care, assuming potential for toxicity and irritation. The following provides essential information on personal protective equipment (PPE), handling procedures, and disposal protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE and engineering controls for handling this compound.
| Control Type | Recommendation | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of any potential vapors or dust. |
| Safety Shower & Eyewash Station | For immediate decontamination in case of accidental contact. | |
| Personal Protective Equipment | ||
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | To protect against splashes and potential projectiles. |
| Skin Protection | Chemical-resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Lab Coat (Flame-retardant recommended) | To protect skin and personal clothing from contamination. | |
| Closed-toe Shoes | To protect feet from spills. | |
| Respiratory Protection | Use in a well-ventilated area (fume hood) is typically sufficient. If aerosolization is likely or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of harmful vapors or dust. |
Operational Plan: From Handling to Disposal
A systematic workflow is crucial for minimizing risks associated with this compound.
Handling and Storage
-
Pre-use: Before handling, ensure all necessary PPE is donned correctly. Have a spill kit readily accessible.
-
During use: Handle this compound within a certified chemical fume hood to minimize inhalation exposure. Avoid creating dust or aerosols. Use compatible tools and equipment to prevent reactions.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. A common method is to rinse with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Brominated organic compounds are often incinerated at high temperatures in facilities equipped with flue gas scrubbers.[1]
Experimental Protocols: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
